IN-1130
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKSGWSKILPDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868612-83-3 | |
| Record name | IN-1130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IN-1130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
IN-1130: A Deep Dive into its Mechanism of Action as a TGF-β Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
IN-1130 has emerged as a potent and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling pathways involved. Its demonstrated efficacy in preclinical models of fibrosis and cancer metastasis underscores its therapeutic potential.[1][2][3]
Core Mechanism: Targeting the TGF-β/ALK5 Axis
The canonical TGF-β signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of various pathologies, most notably fibrosis and cancer progression. TGF-β exerts its effects by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
This compound's primary mechanism of action is the direct and selective inhibition of ALK5's kinase activity.[2] By binding to ALK5, this compound prevents the phosphorylation of Smad proteins, thereby blocking the entire downstream signaling cascade. This targeted inhibition effectively mitigates the pro-fibrotic and pro-metastatic effects of aberrant TGF-β signaling.
Quantitative Analysis of this compound's Inhibitory Activity
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Reference |
| ALK5-mediated Smad3 phosphorylation | Purified kinase domain assay | 5.3 nM | [2] |
| ALK5 phosphorylation of casein | Radioisotopic protein kinase assay | 36 nM | [1] |
| p38α mitogen-activated protein kinase | Kinase assay | 4.3 μM | [1] |
Table 2: Cellular Effects of this compound
| Cell Line(s) | Treatment | Effect | Reference |
| HepG2, 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation | [1] |
| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin protein expression | [1] |
| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and gelatinolytic activity | [1] |
| MDA-MB-231, NMuMG, MCF10A | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion | [1] |
Visualizing the Molecular Mechanism
The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and the specific point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
IN-1130: A Potent and Selective ALK5 Inhibitor for Fibrosis and Metastasis Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IN-1130 is a small molecule inhibitor that demonstrates high selectivity for the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer metastasis. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological activity.
Core Function and Mechanism of Action
This compound functions as a potent and selective ATP-competitive inhibitor of ALK5. The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which subsequently translocates to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect by occupying the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3. This blockade of Smad signaling is the primary mechanism by which this compound attenuates the pathological effects of excessive TGF-β signaling.[1][2] In preclinical studies, this has been shown to suppress renal fibrosis, block breast cancer lung metastasis, and reduce fibrotic plaque in models of Peyronie's disease.[1][2][3][4]
Quantitative Data Presentation
The inhibitory activity and preclinical efficacy of this compound have been quantified in various assays and models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| ALK5-mediated Smad3 phosphorylation | Kinase Assay | 5.3 nM | [1][2] |
| ALK5 phosphorylation of casein | Kinase Assay | 36 nM | [1] |
| p38α mitogen-activated protein kinase | Kinase Assay | 4.3 µM | [1] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Animal | Dosage | Route | Duration | Key Findings | Reference |
| Renal Fibrosis (Unilateral Ureteral Obstruction) | Rat | 10 and 20 mg/kg/day | Intraperitoneal | 7 and 14 days | Reduced interstitial fibrosis, decreased TGF-β1 and collagen I mRNA, suppressed Smad2 phosphorylation and α-SMA expression.[2] | [2] |
| Peyronie's Disease | Rat | 5 mg/kg | Intralesional | Days 30 and 37 | Regression of fibrotic plaque, reduced phospho-Smad2/3, decreased hydroxyproline content, and correction of penile curvature.[3] | [3] |
| Breast Cancer Lung Metastasis | Mouse | 40 mg/kg | Intraperitoneal | 3 times per week for 3 weeks | Inhibition of lung metastasis without affecting primary tumor volume, prolonged lifespan.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize this compound.
ALK5 Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 (TGF-βRI) kinase domain
-
Recombinant human Smad3 protein (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant ALK5 enzyme, Smad3 substrate, and the diluted this compound or vehicle (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Smad2 Phosphorylation Assay
This assay determines the ability of this compound to inhibit TGF-β-induced Smad2 phosphorylation in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HepG2, 4T1)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated Smad2 (pSmad2)
-
Primary antibody against total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.[1]
-
Stimulate the cells with TGF-β1 for a specific duration (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pSmad2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Smad2 for loading control.
-
Quantify the band intensities to determine the inhibition of Smad2 phosphorylation.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This in vivo model is used to evaluate the anti-fibrotic potential of this compound.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the left ureter.
-
Ligate the left ureter at two points.
-
Close the incision.
-
Administer this compound (10 or 20 mg/kg/day) or vehicle (saline) via intraperitoneal injection for 7 or 14 days, starting from the day of surgery.[2]
-
At the end of the treatment period, euthanize the animals and harvest the kidneys.
-
Process the kidney tissue for histological analysis (e.g., H&E, Masson's trichrome staining), immunohistochemistry (for α-SMA, collagen I), and molecular analysis (qRT-PCR for TGF-β1, collagen I mRNA).
Conclusion
This compound is a valuable research tool for investigating the roles of the TGF-β/ALK5 signaling pathway in various pathological conditions. Its high potency and selectivity make it a suitable candidate for preclinical studies in fibrosis and oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research is warranted to explore the full therapeutic potential of this compound and its potential translation to clinical applications.
References
IN-1130: A Potent and Selective Inhibitor of the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably in fibrosis and cancer progression. IN-1130 has emerged as a novel small molecule inhibitor that selectively targets the TGF-β type I receptor kinase (ALK5), offering a promising therapeutic strategy for conditions driven by aberrant TGF-β signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a highly selective and potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TβRI or ALK5) at its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated Smad proteins, Smad2 and Smad3.
Once phosphorylated, Smad2 and Smad3 form a heterotrimeric complex with the common-mediator Smad, Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in fibrosis and cell migration.
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5. By blocking the phosphorylation of ALK5, this compound effectively halts the downstream phosphorylation of Smad2 and Smad3, thereby preventing the nuclear translocation of the Smad complex and the subsequent transcription of TGF-β target genes. This targeted inhibition ultimately leads to the suppression of fibrotic processes and the inhibition of cancer cell migration and invasion.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description | Reference(s) |
| IC50 (ALK5-mediated Smad3 phosphorylation) | 5.3 nM | Concentration of this compound required to inhibit 50% of ALK5-mediated Smad3 phosphorylation in a purified kinase assay. | [1][2] |
| IC50 (ALK5 phosphorylation of casein) | 36 nM | Concentration of this compound required to inhibit 50% of ALK5-mediated phosphorylation of the generic substrate casein. | [2] |
| IC50 (p38α MAPK) | 4.3 µM | Concentration of this compound required to inhibit 50% of p38α mitogen-activated protein kinase activity, indicating selectivity for ALK5. | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Effect | Reference(s) |
| HepG2 and 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [2] |
| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin expression. | [2] |
| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and gelatinolytic activity of secreted MMPs. | [2] |
| MDA-MB-231, NMuMG, and MCF10A | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion. | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Unilateral Ureteral Obstruction (UUO) rats | 10 and 20 mg/kg/day this compound (IP) for 7 and 14 days | Reduced interstitial nephritis and fibrosis. Dose-dependent decrease in TGF-β1 mRNA, pSmad2, α-SMA, and myofibroblasts. | [1][2] |
| MMTV/c-Neu transgenic mice (breast cancer model) | 40 mg/kg this compound (IP) 3 times per week for 3 weeks | Inhibition of breast cancer metastasis to the lungs. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: TGF-β signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for Western blot analysis of pSmad2.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
ALK5 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the kinase activity of ALK5.
-
Materials:
-
Recombinant active ALK5 enzyme
-
GST-tagged Smad3 protein (substrate)
-
This compound (various concentrations)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or ATP and anti-phospho-Smad3 antibody for non-radioactive detection
-
96-well plates
-
Scintillation counter or plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ALK5, and GST-Smad3 substrate in each well of a 96-well plate.
-
Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle control to the wells.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ELISA-based), coat a plate with an anti-GST antibody, add the reaction mixture, and detect phosphorylated Smad3 using a specific primary antibody and a labeled secondary antibody.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-Smad2 in Cultured Cells
This protocol details the analysis of this compound's effect on TGF-β-induced Smad2 phosphorylation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., HepG2, MCF10A)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2 and β-actin to ensure equal loading.
-
Unilateral Ureteral Obstruction (UUO) Model in Rats
This in vivo model is used to assess the anti-fibrotic efficacy of this compound in the kidney.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
-
Protocol:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with 4-0 silk suture.
-
Close the incision in layers.
-
Administer this compound (e.g., 10 or 20 mg/kg/day) or vehicle via intraperitoneal injection daily, starting from the day of surgery.
-
After 7 or 14 days, euthanize the animals and harvest the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for collagen).
-
Snap-freeze the other kidney in liquid nitrogen for molecular analysis (e.g., Western blot for pSmad2, α-SMA; real-time PCR for TGF-β1, collagen I).
-
Breast Cancer Lung Metastasis Model in Mice
This model evaluates the potential of this compound to inhibit cancer metastasis.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice) or transgenic models (e.g., MMTV/c-Neu)
-
Metastatic breast cancer cell line (e.g., 4T1)
-
This compound solution for injection
-
Vehicle control
-
-
Protocol:
-
Inject 4T1 breast cancer cells into the mammary fat pad of the mice.
-
Allow the primary tumor to grow to a palpable size.
-
Begin treatment with this compound (e.g., 40 mg/kg, IP, 3 times per week) or vehicle.
-
Monitor tumor growth and the health of the animals.
-
After a defined period (e.g., 3-4 weeks), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface under a dissecting microscope.
-
Process the lungs for histological confirmation of metastases.
-
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.
-
Materials:
-
Boyden chamber inserts with an 8 µm pore size membrane
-
Matrigel or other basement membrane extract
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet stain
-
-
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts, along with different concentrations of this compound or vehicle.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the chambers for 12-48 hours at 37°C.
-
Remove the inserts and gently wipe the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Conclusion
This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. The data presented in this guide demonstrate its efficacy in blocking the canonical Smad-dependent signaling cascade, leading to anti-fibrotic effects and the inhibition of cancer cell invasion and metastasis in preclinical models. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ALK5 inhibitors. Further research, including clinical trials, is necessary to fully elucidate the safety and efficacy of this compound in human diseases.
References
IN-1130: A Potent ALK5 Inhibitor for Fibrosis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant challenge in modern medicine. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator in the progression of fibrosis across various organs. IN-1130 is a novel, potent, and highly selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical Smad-dependent signaling cascade, a critical pathway in the initiation and progression of fibrotic diseases. Preclinical studies have demonstrated its efficacy in mitigating fibrosis in models of renal, pulmonary, and penile disease, highlighting its potential as a therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols.
Introduction to Fibrosis and the TGF-β Pathway
Progressive fibrotic diseases contribute to a substantial portion of mortality worldwide, with limited effective treatments available. A common pathological feature is the overproduction and deposition of ECM components, such as collagen, which disrupts normal tissue architecture and function[1][2]. The TGF-β signaling pathway is a primary driver of this process[3][4].
The canonical pathway is initiated when TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5[4][5]. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and fibronectin[4][5]. Given its central role, inhibiting the TGF-β/ALK5 pathway is a promising therapeutic strategy for a range of fibrotic conditions[1][6].
Mechanism of Action of this compound
This compound is a selective inhibitor of the ALK5 kinase. It competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, Smad2 and Smad3. This targeted inhibition effectively halts the pro-fibrotic signaling cascade initiated by TGF-β. Studies have shown that this compound suppresses TGF-β-stimulated Smad2 phosphorylation and its nuclear translocation in various cell lines[7][8]. The high selectivity of this compound for ALK5 minimizes off-target effects, which is a critical consideration for therapeutic development[3].
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The potency and preclinical efficacy of this compound have been quantified in several studies. The data below is summarized for clarity and comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Assay | IC₅₀ Value | Source |
|---|---|---|
| ALK5-mediated Smad3 Phosphorylation | 5.3 nM | [3][7] |
| ALK5 Phosphorylation of Casein | 36 nM | [7] |
| p38α Mitogen-Activated Protein Kinase | 4.3 µM |[7] |
Table 2: Summary of Preclinical In Vivo Studies of this compound in Fibrosis Models
| Fibrosis Model | Species | This compound Dosage | Duration | Key Anti-Fibrotic Findings | Source |
|---|---|---|---|---|---|
| Renal Fibrosis (Unilateral Ureteral Obstruction) | Rat | 10 and 20 mg/kg/day, IP | 7 and 14 days | Significantly reduced kidney collagen (hydroxyproline), pSmad2, TGF-β1 mRNA, Type I Collagen mRNA, α-SMA, and fibronectin expression.[3][7] | [3] |
| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | 15, 25, or 50 mg/kg | Not Specified | Improved survival and histology; significantly reduced α-SMA and fibronectin mRNA expression.[9] | [9] |
| Pulmonary Fibrosis (Adenovirus-TGF-β1) | Mouse | 25 or 50 mg/kg | 7 days | Improved survival and histology; reduced α-SMA, p-Smad2/3, and fibronectin mRNA levels.[9] | [9] |
| Peyronie's Disease (Adenovirus-TGF-β1) | Rat | Not Specified | 45 days | Induced regression of fibrotic plaque; reduced inflammatory cells, phospho-Smad2/3, and hydroxyproline content.[6] |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key preclinical fibrosis models used to evaluate this compound.
Protocol: Rat Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
This model induces renal interstitial fibrosis by obstructing the urinary flow of one kidney.
-
Animal Model : Male Sprague-Dawley rats are used.
-
Surgical Procedure : Under anesthesia, a midline abdominal incision is made. The left ureter is located and ligated at two points with silk sutures. The incision is then closed.
-
Treatment Groups :
-
Sham group: Undergoes the same surgical procedure without ureteral ligation.
-
UUO + Vehicle group: Receives daily intraperitoneal (IP) injections of saline.
-
UUO + this compound groups: Receive daily IP injections of this compound at 10 mg/kg or 20 mg/kg.
-
-
Dosing and Duration : Treatment is administered daily for either 7 or 14 days post-surgery[3].
-
Endpoint Analysis :
-
Tissue Collection : At the end of the treatment period, animals are euthanized, and the obstructed kidneys are harvested.
-
Histology : Kidney sections are stained with Masson's trichrome to assess collagen deposition and overall fibrosis.
-
Biochemical Analysis : Total kidney collagen is quantified by measuring the hydroxyproline content[3].
-
Gene Expression : RNA is extracted from kidney tissue, and levels of TGF-β1 and Type I collagen mRNA are measured using RT-PCR.
-
Protein Analysis : Western blotting is used to measure levels of phosphorylated Smad2 (pSmad2), alpha-smooth muscle actin (α-SMA), and fibronectin[3].
-
Caption: Experimental workflow for the UUO model of renal fibrosis.
Protocol: Mouse Model of Pulmonary Fibrosis (Bleomycin-Induced)
This is a widely used model where a single instillation of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis.
-
Animal Model : C57BL/6 mice are commonly used.
-
Induction of Fibrosis : Mice are anesthetized, and a single dose of bleomycin (dissolved in sterile saline) is administered via intratracheal injection. Control animals receive saline only.
-
Treatment Groups :
-
Control + Vehicle group.
-
Bleomycin + Vehicle group.
-
Bleomycin + this compound groups: Receive IP or oral administration of this compound at specified doses (e.g., 15, 25, 50 mg/kg)[9].
-
-
Dosing and Duration : Treatment typically begins on the same day or one day after bleomycin administration and continues daily for 14 to 21 days.
-
Endpoint Analysis :
-
Survival : Monitor and record animal survival throughout the study.
-
Histology : Lungs are harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is performed to assess inflammation and fibrosis (Ashcroft score).
-
Immunohistochemistry : Staining for α-SMA is used to identify myofibroblasts[9].
-
Biochemical Analysis : Lung hydroxyproline content is measured to quantify total collagen deposition.
-
Gene and Protein Expression : Analysis of fibronectin, p-Smad2/3, and Proliferating Cell Nuclear Antigen (PCNA) via RT-PCR and/or Western blot[9].
-
Conclusion and Future Directions
This compound has demonstrated significant anti-fibrotic potential in a variety of robust preclinical models. Its high potency and selectivity for ALK5 make it a compelling candidate for therapeutic development. By effectively inhibiting the central TGF-β/Smad signaling pathway, this compound addresses a core mechanism underlying the progression of fibrotic diseases.
Future research should focus on long-term safety and toxicology studies, pharmacokinetic and pharmacodynamic profiling across different species, and eventual evaluation in clinical trials for diseases such as idiopathic pulmonary fibrosis (IPF), chronic kidney disease, and non-alcoholic steatohepatitis (NASH). The comprehensive data gathered to date provides a strong rationale for advancing this compound into the next stages of drug development, offering hope for new treatments for patients with debilitating fibrotic conditions.
References
- 1. Progressive transforming growth factor beta1-induced lung fibrosis is blocked by an orally active ALK5 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace at EWHA: Anti-fibrotic Effects of this compound, a Transforming Growth Factor β1 Type I Receptor Kinase (ALK5) Inhibitor, on Pulmonary Fibrosis [dspace.ewha.ac.kr]
IN-1130: A Technical Guide to Investigating Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer metastasis remains the primary cause of mortality in cancer patients, necessitating the development of targeted therapeutics that can inhibit this complex process. The transforming growth factor-beta (TGF-β) signaling pathway is a critical driver of metastasis, particularly through its induction of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. IN-1130 is a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). This technical guide provides an in-depth overview of the mechanism of action of this compound and detailed protocols for its use in investigating and inhibiting cancer metastasis, with a focus on breast cancer models.
Introduction: Targeting TGF-β in Cancer Metastasis
The TGF-β signaling pathway plays a dual role in cancer. In early-stage tumors, it can act as a tumor suppressor. However, in advanced cancers, TGF-β signaling often switches to a pro-tumorigenic role, promoting tumor growth, invasion, and metastasis.[1] A key mechanism through which TGF-β drives metastasis is the induction of EMT.[2] During EMT, epithelial cells lose their cell-cell adhesion and polarity, undergoing a dramatic cytoskeletal remodeling to acquire a mesenchymal phenotype characterized by increased motility, invasiveness, and resistance to apoptosis.
This compound is a novel, highly selective ALK5 inhibitor.[2] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and subsequent nuclear translocation of the downstream effectors Smad2 and Smad3, thereby inhibiting TGF-β-mediated gene transcription and the induction of EMT.[2] Studies have demonstrated its efficacy in suppressing renal fibrosis and, importantly, in blocking breast cancer lung metastasis in preclinical models.[2][3]
Mechanism of Action of this compound
This compound exerts its anti-metastatic effects by directly intervening in the canonical TGF-β signaling pathway at the cell membrane.
-
Binding and Inhibition: this compound binds to the ATP-binding site of the ALK5 kinase domain, preventing the receptor from phosphorylating its downstream targets.
-
Smad2/3 Phosphorylation: This inhibition directly blocks the TGF-β-induced phosphorylation of Smad2 and Smad3.[2]
-
Nuclear Translocation: Consequently, the phosphorylated Smad2/3 cannot form a complex with Smad4, and its translocation to the nucleus is inhibited.[2]
-
Gene Transcription: The absence of the Smad complex in the nucleus prevents the transcription of TGF-β target genes that are critical for the EMT process, such as Snail, Slug, and ZEB1/2.
-
Phenotypic Reversal: This leads to the suppression of EMT, characterized by the restoration of epithelial markers like E-cadherin and the downregulation of mesenchymal markers. It also results in the decreased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion.[2]
Preclinical Efficacy Data
The anti-metastatic potential of this compound has been quantified in various preclinical assays.
| Parameter | Assay Type | Model System | Result | Reference |
| IC50 | ALK5-mediated Smad3 Phosphorylation | Purified Kinase Domain | 5.3 nM | [3] |
| IC50 | ALK5 Phosphorylation of Casein | Enzymatic Assay | 36 nM | |
| IC50 | p38α MAPK Inhibition | Kinase Panel | 4.3 µM | |
| Inhibition of Smad2 Phosphorylation | Western Blot | HepG2 & 4T1 cells | Effective at 0.5 - 1 µM | |
| Inhibition of Cell Migration/Invasion | Transwell Assay | MDA-MB-231, NMuMG, MCF10A cells | Effective at 1 µM | |
| Inhibition of Lung Metastasis | In vivo Spontaneous Metastasis | 4T1 Orthotopic Xenograft (BALB/c) | Significant Inhibition | [2] |
| Inhibition of Lung Metastasis | In vivo Spontaneous Metastasis | MMTV/c-Neu Transgenic Mice | Significant Inhibition | [2] |
| In vivo Dosage (Renal Fibrosis) | In vivo Obstructive Nephropathy | Unilateral Ureteral Obstruction (Rats) | 10-20 mg/kg/day (IP) | [3] |
| In vivo Dosage (Metastasis) | In vivo Spontaneous Metastasis | MMTV/c-Neu Transgenic Mice | 40 mg/kg (IP, 3x/week) |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections provide protocols for key experiments used to characterize this compound.
In Vitro Analysis of EMT Marker Expression by Western Blot
This protocol details the procedure to assess the effect of this compound on TGF-β-induced changes in EMT protein markers.
Materials:
-
Cell Lines: MCF10A, 4T1, MDA-MB-231
-
Reagents: Recombinant Human TGF-β1, this compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors (e.g., CST #9803).[4]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture & Treatment: Plate cells to reach 70-80% confluency. Serum starve for 18-24 hours.[4] Treat with TGF-β1 (e.g., 10 ng/mL) with or without pre-treatment (30-60 min) with this compound (0.5-1 µM) for 48-72 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse on ice. Scrape cells and centrifuge to pellet debris. Collect the supernatant. For phospho-proteins, sonication (3x 15 seconds) is recommended to ensure recovery of nuclear proteins.[4]
-
Quantification: Determine protein concentration using a BCA or similar assay.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence imager. Analyze band density using software like ImageJ.
In Vitro Cell Invasion Assay
This protocol uses a Boyden chamber (Transwell) system with a Matrigel-coated membrane to measure the invasive capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free media and media with 10% FBS (chemoattractant)
-
Crystal Violet stain (0.1%)
Procedure:
-
Insert Preparation: Thaw Matrigel on ice. Dilute with ice-cold serum-free medium. Coat the top of each Transwell insert with 50-100 µL of the diluted Matrigel. Incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 2.5 - 5 x 10^4 cells in 100 µL into the upper chamber of the insert. If testing this compound, include it in the cell suspension.
-
Assay Assembly: Add 600 µL of medium containing 10% FBS to the lower chamber. Carefully place the insert into the well.
-
Incubation: Incubate at 37°C for 24-48 hours.
-
Staining & Quantification:
-
Carefully remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with 70% ethanol for 10 minutes.
-
Stain with 0.1% crystal violet for 10 minutes.
-
Wash gently with water and allow to air dry.
-
Image multiple fields of view per insert with a microscope and count the stained cells.
-
Gelatin Zymography for MMP-2/MMP-9 Activity
This technique detects the enzymatic activity of gelatinases secreted by cells into the culture medium.
Materials:
-
SDS-PAGE gel supplies
-
Gelatin powder (porcine skin)
-
Triton X-100
-
Coomassie Brilliant Blue R-250
-
Conditioned media from cell cultures
Procedure:
-
Sample Preparation: Culture cells (as in 4.1) in serum-free media for 24-48 hours to collect conditioned media. Centrifuge to remove cell debris. Concentrate the media if necessary.
-
Gel Preparation: Prepare a 7.5-10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin in the resolving gel.[2][3]
-
Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein and run the gel at 4°C.
-
Enzyme Renaturation:
-
Wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow enzymes to renature.[6]
-
Briefly rinse in incubation buffer.
-
-
Incubation: Incubate the gel in incubation buffer (containing Tris, CaCl2, and ZnCl2) at 37°C for 18-24 hours.
-
Staining & Visualization:
-
Stain the gel with Coomassie Blue for 1 hour.
-
Destain until clear bands appear against a dark blue background. These clear bands represent areas where gelatin has been degraded by MMPs. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their molecular weights.
-
In Vivo Spontaneous Breast Cancer Metastasis Model
This protocol describes an orthotopic model using 4T1 murine mammary carcinoma cells to assess the effect of this compound on lung metastasis.[2]
Materials:
-
4T1 murine mammary carcinoma cell line
-
Female BALB/c mice (6-8 weeks old)
-
This compound, vehicle solution (e.g., saline)
-
Surgical tools, calipers
Procedure:
-
Tumor Cell Implantation: Inject 5 x 10^5 4T1 cells in 100 µL PBS subcutaneously into the second mammary fat pad of female BALB/c mice.[7]
-
Treatment: Allow primary tumors to establish for approximately one week. Randomize mice into control (vehicle) and treatment (this compound) groups. Administer this compound intraperitoneally (e.g., 40 mg/kg, 3 times per week) for the duration of the experiment.
-
Monitoring: Measure primary tumor volume with calipers 2-3 times per week. Monitor animal health and body weight.
-
Endpoint and Analysis: After 3-4 weeks, or when tumors reach the predetermined endpoint, euthanize the mice.
-
Harvest Lungs: Carefully excise the lungs and fix them in Bouin's solution or 10% buffered formalin.
-
Metastatic Nodule Count: Count the number of visible metastatic nodules on the lung surface.
-
Histology: Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and quantify metastatic lesions microscopically.
-
Colony Formation Assay: Alternatively, mince fresh lung tissue, digest with collagenase, and plate the resulting single-cell suspension in medium containing a selection agent (e.g., 6-thioguanine) to which 4T1 cells are resistant. Count the resulting colonies after 10-14 days to quantify the metastatic burden.[7]
-
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of TGF-β/ALK5 signaling in cancer metastasis. Its high selectivity and demonstrated in vivo efficacy make it a strong candidate for further preclinical and potentially clinical investigation.[2] The protocols outlined in this guide provide a framework for researchers to study the multifaceted effects of TGF-β inhibition on EMT, invasion, and metastatic colonization. Future studies could explore the combination of this compound with standard chemotherapies or immunotherapies, investigate its efficacy in other metastatic cancer types driven by TGF-β, and identify biomarkers to predict response to ALK5 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. SMAD2/3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]
- 7. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
IN-1130: A Technical Guide to TGF-β Inhibition, Preclinical Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β signaling pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer progression. In the context of malignancy, TGF-β exhibits a dual role, acting as a tumor suppressor in the early stages and a potent promoter of tumor growth, invasion, and metastasis in advanced disease. This paradoxical nature makes the targeted inhibition of TGF-β signaling a compelling therapeutic strategy.
IN-1130 has emerged as a novel and highly selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By targeting ALK5, this compound effectively blocks the canonical Smad-dependent signaling cascade, thereby mitigating the downstream pathological effects of TGF-β. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy in models of renal fibrosis and breast cancer metastasis, and detailed protocols for the key experiments cited.
Mechanism of Action of this compound
This compound is a potent inhibitor of ALK5, the primary type I receptor for TGF-β. The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cancer progression. This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby inhibiting the entire downstream signaling cascade.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and preclinical efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay | IC50 | Reference |
| ALK5 | Smad3 Phosphorylation | 5.3 nM | [1] |
| ALK5 | Casein Phosphorylation | 36 nM | |
| p38α MAPK | Kinase Assay | 4.3 µM | [1] |
Table 2: Preclinical Efficacy of this compound in a Rat Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
| Parameter | Treatment Group | Outcome | Reference |
| Phosphorylated Smad2 (pSmad2) | This compound (10 and 20 mg/kg/day, i.p.) | Decreased levels compared to UUO control | [1] |
| TGF-β1 mRNA | This compound (10 and 20 mg/kg/day, i.p.) | Decreased levels compared to UUO control | [1] |
| Type I Collagen mRNA | This compound (10 and 20 mg/kg/day, i.p.) | Decreased levels compared to UUO control | [1] |
| Total Kidney Collagen (Hydroxyproline content) | This compound (10 and 20 mg/kg/day, i.p.) | Significantly reduced compared to UUO control | [1] |
| α-Smooth Muscle Actin (α-SMA) | This compound (10 and 20 mg/kg/day, i.p.) | Suppressed expression compared to UUO control | [1] |
| Fibronectin | This compound (10 and 20 mg/kg/day, i.p.) | Suppressed expression compared to UUO control | [1] |
Table 3: Preclinical Efficacy of this compound in a Mouse Model of Breast Cancer Metastasis (4T1 Orthotopic Injection)
| Parameter | Treatment Group | Outcome | Reference |
| Lung Metastasis | This compound (40 mg/kg, i.p.) | Inhibited lung metastasis from primary breast tumors | |
| Epithelial-Mesenchymal Transition (EMT) | This compound | Suppressed TGF-β-induced EMT in human and mouse cell lines | |
| Cell Migration and Invasion | This compound | Blocked TGF-β-induced 4T1 mammary cancer cell migration and invasion | |
| Matrix Metalloproteinase (MMP)-2 and MMP-9 | This compound | Restored TGF-β-mediated increase in MMP-2 and MMP-9 expression |
Signaling and Experimental Workflow Diagrams
Caption: TGF-β Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: Experimental Workflow for a Renal Fibrosis Study.
Caption: Experimental Workflow for a Breast Cancer Metastasis Study.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model in Rats
This model induces renal fibrosis by obstructing the flow of urine from one kidney.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to locate the left ureter.
-
Carefully isolate the ureter from surrounding tissues.
-
Ligate the ureter at two points (approximately 5 mm apart) using 4-0 silk suture.
-
Close the abdominal incision in layers.
-
Administer this compound (10 or 20 mg/kg/day) or vehicle via intraperitoneal injection daily for the duration of the study (7 or 14 days).
-
At the end of the treatment period, euthanize the rats and harvest the obstructed kidneys for analysis.
4T1 Orthotopic Breast Cancer Model in Mice
This model mimics human breast cancer by implanting cancer cells into the mammary fat pad, allowing for the study of primary tumor growth and spontaneous metastasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Tuberculin syringe with a 27-gauge needle
-
This compound solution
-
Vehicle control
Procedure:
-
Culture 4T1 cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Anesthetize the mouse and place it in a supine position.
-
Inject 50 µL of the cell suspension (5 x 10^4 cells) into the fourth mammary fat pad.
-
Allow the primary tumor to grow to a palpable size.
-
Initiate treatment with intraperitoneal injections of this compound (40 mg/kg) or vehicle.
-
Monitor tumor growth and the health of the mice.
-
At the study endpoint, euthanize the mice and harvest the lungs to quantify metastatic nodules.
Immunohistochemistry (IHC)
This technique is used to visualize the localization of specific proteins within tissue sections.
Materials:
-
Paraffin-embedded kidney sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-pSmad2, anti-α-SMA, anti-fibronectin)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding sites with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBS and incubate with streptavidin-HRP for 30 minutes.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a light microscope.
Western Blotting
This technique is used to detect and quantify specific proteins in a tissue homogenate.
Materials:
-
Kidney tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-fibronectin, anti-type I collagen, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the kidney tissue in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR)
This technique is used to measure the expression levels of specific messenger RNA (mRNA) molecules.
Materials:
-
Kidney tissue
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., TGF-β1, type I collagen) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the kidney tissue.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Conclusion
This compound is a promising therapeutic agent that demonstrates potent and selective inhibition of the TGF-β signaling pathway through its targeting of ALK5. Preclinical studies have provided compelling evidence for its efficacy in mitigating renal fibrosis and inhibiting breast cancer metastasis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TGF-β inhibitors in various disease models. The continued exploration of this pathway and its inhibitors holds significant promise for the development of novel treatments for a range of fibrotic and malignant diseases.
References
Preliminary In-Vitro Investigations of IN-1130: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preliminary cell culture studies conducted on IN-1130, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). The data and methodologies presented herein are crucial for understanding the mechanism of action and therapeutic potential of this compound in various pathological contexts, including fibrosis and cancer metastasis.
Core Findings: this compound Potency and Selectivity
This compound has demonstrated significant inhibitory activity against ALK5 and its downstream signaling. The following table summarizes the key quantitative data from in-vitro kinase assays.
| Target | Parameter | Value | Reference |
| ALK5-mediated Smad3 phosphorylation | IC50 | 5.3 nM | [1][2][3] |
| ALK5 phosphorylation of casein | IC50 | 36 nM | [2] |
| p38α mitogen-activated protein kinase | IC50 | 4.3 μM | [1][2] |
In-Vitro Efficacy in Cell Culture Models
Studies in various cell lines have elucidated the cellular effects of this compound, primarily focusing on its ability to counteract TGF-β-induced pathological changes.
| Cell Line | Treatment | Effect | Reference |
| HepG2, 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [1][2] |
| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin protein expression. | [1] |
| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and the gelatinolytic activity of secreted MMPs. | [1] |
| MDA-MB-231, NMuMG, MCF10A | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion. | [1] |
| Human PD Plaque Fibroblasts | 10 µM this compound (pretreatment) | Inhibition of TGF-β1-induced phosphorylation of Smad2 and Smad3, and nuclear translocation of Smad proteins. Significant inhibition of TGF-β1-induced production of extracellular matrix proteins (plasminogen activator inhibitor-1, fibronectin, collagen I, and collagen IV). | [4] |
| HepG2 | Concentration-dependent | Inhibition of TGF-β induced cell death and gene transcriptional activity. | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches, the following diagrams have been generated.
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in-vitro studies of this compound.
Detailed Experimental Protocols
The following are generalized protocols based on the available information. For precise experimental details, referring to the original publications is recommended.
Cell Culture and Treatment
-
Cell Lines and Maintenance:
-
HepG2 (human liver cancer), 4T1 (mouse mammary carcinoma), MCF10A (human breast epithelial), MDA-MB-231 (human breast cancer), and NMuMG (mouse mammary epithelial) cells are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
TGF-β Stimulation and this compound Treatment:
-
Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 24-well plates) and allowed to adhere overnight.
-
The culture medium is then replaced with serum-free or low-serum medium for a period of serum starvation (typically 12-24 hours).
-
For inhibitory studies, cells are pre-treated with this compound at specified concentrations (e.g., 0.5, 1, 10 µM) for a designated time (e.g., 30 minutes, 2 hours) before stimulation with recombinant human TGF-β1 (typically 1-10 ng/mL).
-
Control groups include vehicle-treated cells (e.g., DMSO) with and without TGF-β1 stimulation.
-
The cells are then incubated for the specified duration of the experiment (e.g., 2 hours for phosphorylation studies, 72 hours for protein expression or functional assays).
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected by scraping and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-Smad2, Smad2, E-cadherin, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from treated cells using a suitable RNA isolation kit (e.g., TRIzol).
-
The concentration and purity of the extracted RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for MMPs and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Cell Migration and Invasion Assays
-
Transwell Assay:
-
Cell migration and invasion are assessed using Transwell inserts with an 8 µm pore size. For invasion assays, the inserts are pre-coated with Matrigel.
-
Cells are resuspended in serum-free medium containing TGF-β1 and this compound (or vehicle) and seeded into the upper chamber of the Transwell insert.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation (typically 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
The number of migrated/invaded cells is quantified by counting the stained cells in several random fields under a microscope.
-
This technical guide consolidates the currently available preliminary in-vitro data on this compound. The presented information highlights its potential as a targeted therapeutic agent and provides a foundational understanding for further research and development.
References
IN-1130: A Potent and Selective Inhibitor of Smad2/3 Phosphorylation via ALK5 Blockade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IN-1130 is a novel, small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, a critical mediator of cellular proliferation, differentiation, and extracellular matrix production. A key downstream event in this pathway is the phosphorylation of Smad2 and Smad3 (Smad2/3). This document provides a comprehensive technical overview of this compound's impact on Smad2/3 phosphorylation, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Introduction to this compound and the TGF-β/Smad Pathway
The TGF-β signaling pathway plays a pivotal role in a multitude of physiological and pathological processes, including tissue homeostasis, fibrosis, and cancer progression. The binding of TGF-β ligands to their type II receptors initiates the recruitment and phosphorylation of type I receptors, predominantly ALK5. Activated ALK5, a serine/threonine kinase, then directly phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3, at their C-terminal SSXS motif.
Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a wide array of target genes. Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.
This compound emerges as a highly selective and potent inhibitor of ALK5. Its mechanism of action is centered on the direct inhibition of the ALK5 kinase activity, thereby preventing the initial phosphorylation of Smad2 and Smad3 and consequently blocking the entire downstream signaling cascade.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound in inhibiting Smad2/3 phosphorylation has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Reference |
| ALK5-mediated Smad3 phosphorylation | Purified kinase domain assay | 5.3 nM | [1][2] |
| ALK5 phosphorylation of casein | Kinase assay | 36 nM | [2] |
| p38α mitogen-activated protein kinase | Kinase assay | 4.3 µM | [2] |
This table highlights the high selectivity of this compound for ALK5-mediated Smad3 phosphorylation over other kinases.
Table 2: Cellular and In Vivo Effects of this compound on Smad2/3 Phosphorylation
| Model System | Cell Type / Animal Model | This compound Concentration / Dose | Key Findings on Smad2/3 Phosphorylation | Reference |
| In Vitro | HepG2 and 4T1 cells | 0.5 - 1 µM | Inhibited TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [2] |
| In Vitro | Human and mouse cell lines | Not specified | Suppressed TGF-β-mediated phosphorylation and nuclear translocation of Smad2. | |
| In Vivo | Rat model of unilateral ureteral obstruction (UUO) | 10 and 20 mg/kg/day (intraperitoneal) | Decreased levels of phosphorylated Smad2 (pSmad2) in kidney tissues. | [1] |
| In Vivo | Rat model of Peyronie's disease | 5 mg/kg | Reduced transnuclear expression of phospho-Smad2/phospho-Smad3. | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling cascade and experimental procedures are crucial for a clear understanding of this compound's function and its assessment.
References
Methodological & Application
IN-1130 In Vivo Experimental Protocols: A Comprehensive Guide for Preclinical Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, this compound effectively blocks the downstream signaling cascade mediated by Smad proteins, which plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production.[1][2][3] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a range of pathologies, most notably in oncology and fibrotic diseases. In preclinical studies, this compound has demonstrated significant efficacy in suppressing tumor growth and metastasis, as well as mitigating fibrosis in various organs.[2][3][4] This document provides a detailed overview of established in vivo experimental protocols for this compound to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3. The inhibition of Smad phosphorylation blocks their nuclear translocation and subsequent regulation of target gene expression. This ultimately leads to a reduction in the expression of pro-fibrotic and pro-metastatic factors.[1][2][5][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a small molecule inhibitor of transforming growth factor-beta type I receptor/activin receptor-like kinase-5, on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
IN-1130: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IN-1130, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), in various in vitro experimental settings. Detailed protocols and effective concentration ranges are provided to facilitate research in areas such as fibrosis, cancer biology, and immunology.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the ALK5 kinase domain.[1][2][3] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[1][4] The TGF-β pathway plays a crucial role in cellular processes such as proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5] Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer metastasis.[2][4]
Effective Concentrations in In Vitro Assays
The effective concentration of this compound varies depending on the specific assay and cell type. The following table summarizes key quantitative data from published studies.
| Assay Type | Target/Process | Cell Line/System | Effective Concentration (IC₅₀) | Reference |
| Kinase Assay | ALK5-mediated Smad3 phosphorylation | Purified kinase domain | 5.3 nM | [1][6] |
| Kinase Assay | ALK5 phosphorylation of casein | Purified kinase domain | 36 nM | [1] |
| Kinase Assay | p38α mitogen-activated protein kinase | Purified kinase domain | 4.3 µM | [1] |
| Smad2 Phosphorylation | TGF-β-stimulated Smad2 phosphorylation | HepG2, 4T1 cells | 0.5 - 1 µM | [1] |
| E-cadherin Expression | Restoration of TGF-β-mediated decrease | MCF10A cells | 1 µM | [1] |
| Gene Expression | Inhibition of TGF-β-induced MMPs mRNA | MCF10A cells | 1 µM | [1] |
| Cell Mobility & Invasion | Inhibition of TGF-β-induced migration and invasion | MDA-MB-231, NMuMG, MCF10A cells | 1 µM | [1] |
Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Figure 1: TGF-β signaling pathway and this compound inhibition.
Experimental Protocols
ALK5 Kinase Assay (In Vitro)
This protocol is for determining the inhibitory activity of this compound on ALK5 kinase activity using a purified enzyme system.
Materials:
-
Recombinant active ALK5
-
ALK5 substrate (e.g., casein or a specific peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the ALK5 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay to measure ADP production).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Figure 2: ALK5 Kinase Assay Workflow.
Western Blot for Phospho-Smad2
This protocol describes the detection of phosphorylated Smad2 in cell lysates to assess the inhibitory effect of this compound on TGF-β signaling.
Materials:
-
Cell culture reagents
-
TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.[1]
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-Smad2 signal to total Smad2 or a loading control like GAPDH.
Figure 3: Western Blot Workflow for p-Smad2.
Cell Migration and Invasion Assay
This protocol outlines the use of a transwell chamber (e.g., Boyden chamber) to evaluate the effect of this compound on cell migration and invasion.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
24-well plates
-
Cell culture medium with and without serum (chemoattractant)
-
This compound
-
TGF-β1
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the transwell inserts with Matrigel for the invasion assay (skip for migration assay).
-
Seed serum-starved cells in the upper chamber of the transwell insert in serum-free medium containing this compound and TGF-β1.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a suitable period (e.g., 12-48 hours) to allow for cell migration/invasion.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells between the different treatment groups.
Figure 4: Cell Migration/Invasion Assay Workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IN-1130 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). It effectively blocks the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling, with an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation. Due to its critical role in the TGF-β pathway, which is implicated in a wide range of cellular processes including proliferation, differentiation, and extracellular matrix production, this compound is a valuable tool for research in areas such as fibrosis, cancer progression, and metastasis. Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 420.47 g/mol | |
| Formula | C₂₅H₂₀N₆O | |
| Purity | ≥98% (HPLC) | |
| Maximum Solubility in DMSO | 100 mM (42.05 mg/mL) | |
| IC₅₀ (ALK5-mediated Smad3 phosphorylation) | 5.3 nM |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
-
Pre-weighing Preparation: Before handling this compound, ensure all materials are clean and sterile. Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used for cell culture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.205 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 420.47 g/mol = 0.0042047 g = 4.205 mg
-
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.205 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Diluting this compound for In Vitro Cell-Based Assays
For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to treat cells with 1 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution directly into the culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Protocol for Preparing this compound for In Vivo Administration
For animal studies, this compound can be administered via intraperitoneal (IP) injection. The following is a general guideline.
-
Vehicle Preparation: A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO and saline (0.9% NaCl). The final concentration of DMSO should be minimized to reduce potential toxicity.
-
This compound Solution Preparation:
-
Based on the desired dosage (e.g., 10 mg/kg), calculate the total amount of this compound needed for the study.
-
Dissolve the this compound in a minimal amount of DMSO.
-
Slowly add sterile saline to the DMSO solution while vortexing to bring it to the final desired volume. The final DMSO concentration in the vehicle should be as low as possible while maintaining the solubility of this compound. A final concentration of 5-10% DMSO in saline is often a starting point, but this may need to be optimized.
-
-
Administration: Administer the prepared this compound solution to the animals via intraperitoneal injection according to the approved animal protocol. A vehicle-only control group should be included in the study.
Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
Application Notes and Protocols for IN-1130 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). In the context of cancer, dysregulation of this pathway can contribute to tumor progression and metastasis. This compound exerts its effects by blocking the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade. These application notes provide a summary of the effects of this compound on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
While specific IC50 values for the anti-proliferative or cytotoxic effects of this compound on various cancer cell lines are not extensively compiled in publicly available literature, the primary mechanism of action is through the inhibition of ALK5 kinase activity. The IC50 value for this enzymatic inhibition is a key quantitative measure of the compound's potency.
| Parameter | Value | Description | Citation |
| IC50 for ALK5-mediated Smad3 phosphorylation | 5.3 nM | This value represents the concentration of this compound required to inhibit 50% of the ALK5 kinase activity responsible for phosphorylating its substrate, Smad3. This is a direct measure of the compound's potency against its molecular target. |
Further research is required to establish a comprehensive database of this compound IC50 values for cell viability across a wide range of cancer cell lines and treatment durations.
Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligand binding to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (ALK5). Activated ALK5 then phosphorylates Smad2 and Smad3, which form a complex with Smad4 and translocate to the nucleus to regulate target gene expression. This compound directly inhibits the kinase activity of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each treatment duration.
Western Blot for Phospho-Smad2
This protocol is for detecting the phosphorylation status of Smad2 to confirm the inhibitory effect of this compound on the TGF-β pathway.
Workflow:
Caption: Workflow for Western Blot analysis of p-Smad2.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467), total Smad2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in cancer. The provided protocols offer a framework for assessing its biological effects on cancer cell lines. It is recommended that researchers optimize the treatment durations and concentrations of this compound for their specific cell lines and experimental conditions. Further studies are warranted to fully elucidate the therapeutic potential of this compound across a broader spectrum of cancers.
Application Notes and Protocols for IN-1130 in a Renal Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway for nearly all chronic kidney diseases (CKD), leading to end-stage renal failure. A key mediator of this process is Transforming Growth Factor-beta (TGF-β), which promotes fibrosis through its signaling pathway. IN-1130 is a potent and highly selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By blocking ALK5, this compound inhibits the phosphorylation of downstream signaling molecules like Smad2 and Smad3, thereby suppressing the fibrotic cascade.[1][2] These application notes provide a comprehensive guide for utilizing this compound in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, a well-established and rapid model for studying this pathology.
Data Presentation: Efficacy of ALK5 Inhibition in a UUO Mouse Model
Table 1: Effect of ALK5 Inhibition on Markers of Myofibroblast Activation and Tubular Injury
| Treatment Group | α-SMA Positive Area (%) | KIM-1 Positive Area (%) |
| Sham + Vehicle | Baseline | Baseline |
| UUO + Vehicle | Significantly Increased | Significantly Increased |
| UUO + ALK5 Inhibitor (30 mg/kg) | Significantly Reduced vs. UUO + Vehicle | Significantly Reduced vs. UUO + Vehicle |
α-SMA (alpha-smooth muscle actin) is a marker of myofibroblast activation. KIM-1 (Kidney Injury Molecule-1) is a marker of tubular injury.[4]
Table 2: Effect of ALK5 Inhibition on Collagen Deposition (Fibrosis)
| Treatment Group | Collagen I (Col1a1) Positive Area (%) | Collagen III (Col3a1) Positive Area (%) |
| Sham + Vehicle | Baseline | Baseline |
| UUO + Vehicle | Significantly Increased | Significantly Increased |
| UUO + ALK5 Inhibitor (3 mg/kg) | Dose-dependent Reduction | Dose-dependent Reduction |
| UUO + ALK5 Inhibitor (10 mg/kg) | Dose-dependent Reduction | Dose-dependent Reduction |
| UUO + ALK5 Inhibitor (30 mg/kg) | Significantly Reduced vs. UUO + Vehicle | Significantly Reduced vs. UUO + Vehicle |
Collagen I and III are major components of the fibrotic extracellular matrix.[5]
Table 3: Effect of ALK5 Inhibition on Macrophage Infiltration
| Treatment Group | F4/80 Positive Area (%) |
| Sham + Vehicle | Baseline |
| UUO + Vehicle | Significantly Increased |
| UUO + ALK5 Inhibitor (30 mg/kg) | Significantly Reduced vs. UUO + Vehicle |
F4/80 is a marker for macrophages, indicating inflammation.[4]
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol describes the surgical procedure to induce renal fibrosis in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Heating pad
-
Analgesics
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a prone position on a heating pad to maintain body temperature.
-
Make a small flank incision to expose the left kidney.
-
Gently move the kidney to visualize the ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Reposition the kidney into the abdominal cavity.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
For sham-operated controls, perform the same procedure without ligating the ureter.
-
House the mice with free access to food and water and monitor their recovery.
This compound Administration
Based on effective dosages in a rat UUO model, a starting point for a mouse model is proposed.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 10 mg/kg and 20 mg/kg).[1]
-
Administer this compound or vehicle to the mice via intraperitoneal (IP) injection.
-
Treatment can be initiated one day before UUO surgery and continued daily for the duration of the experiment (e.g., 7 or 14 days).[1][4]
Quantification of Renal Fibrosis
Materials:
-
Paraffin-embedded kidney sections (4-5 µm)
-
Primary antibodies (anti-α-SMA, anti-fibronectin)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Capture images and quantify the positive staining area using imaging software.
Materials:
-
Kidney tissue
-
Hydrochloric acid (HCl)
-
Chloramine-T solution
-
Ehrlich's reagent (DMAB)
-
Hydroxyproline standards
-
Spectrophotometer
Procedure:
-
Weigh a portion of the kidney tissue.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate.
-
Add Chloramine-T solution to each sample and standard and incubate at room temperature.
-
Add Ehrlich's reagent and incubate at 60-65°C to allow for color development.
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration from the standard curve and express the results as µg of hydroxyproline per mg of wet kidney weight.
Mandatory Visualizations
References
- 1. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. gubra.dk [gubra.dk]
- 5. eolas-bio.co.jp [eolas-bio.co.jp]
Application Notes and Protocols for IN-1130 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including fibrosis and cancer metastasis.[1][] These application notes provide detailed protocols for the administration of this compound in preclinical animal models to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[1][2] Consequently, the formation of the Smad2/3-Smad4 complex and its subsequent translocation into the nucleus are blocked, leading to the downregulation of TGF-β target gene expression.[1] This mechanism underlies the anti-fibrotic and anti-metastatic properties of this compound observed in various animal models.
TGF-β/ALK5 Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key animal studies investigating the efficacy of this compound in various disease models.
Table 1: this compound in a Rat Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
| Parameter | Vehicle Control | This compound (10 mg/kg/day, IP) | This compound (20 mg/kg/day, IP) | Reference |
| Treatment Duration | 7 and 14 days | 7 and 14 days | 7 and 14 days | [2] |
| Phosphorylated Smad2 | Increased | Decreased | Significantly Decreased | [2] |
| Type I Collagen mRNA | Increased | Decreased | Significantly Decreased | [2] |
| α-SMA Expression | Increased | Suppressed | Significantly Suppressed | [2] |
| Interstitial Fibrosis | Prominent | Notably Reduced | Markedly Reduced | [2] |
Table 2: this compound in a Mouse Model of Breast Cancer Lung Metastasis
| Animal Model | Treatment Schedule | Primary Tumor Volume | Lung Metastasis | Reference |
| MMTV/c-Neu Transgenic Mice | 40 mg/kg, IP, 3 times/week for 3 weeks | No significant change | Inhibited | [1] |
| 4T1 Xenograft BALB/c Mice | 40 mg/kg, IP, 3 times/week for 3 weeks | No significant change | Inhibited | [] |
Table 3: this compound in a Rat Model of Peyronie's Disease
| Parameter | Vehicle Control | This compound (5 mg/kg, into lesion) | Reference |
| Treatment Schedule | Days 30 and 37 | Days 30 and 37 | [4] |
| Fibrotic Plaque | Present | Significant Regression | [4] |
| Penile Curvature | Present | Corrected | [4] |
| Phospho-Smad2/3 | Increased | Reduced | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween 80 (optional)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile, light-protected container, dissolve this compound in the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.[1]
-
-
Working Solution Preparation (for IP Injection):
-
Important: Prepare the working solution fresh on the day of injection.
-
Thaw the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection vehicle.
-
Vehicle Formulation: A common vehicle for IP injection of hydrophobic compounds consists of DMSO, a solubilizing agent (like PEG300 or Tween 80), and saline or PBS. A recommended starting formulation is 5-10% DMSO, 10-20% PEG300, and the remainder as sterile saline. The final DMSO concentration should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
Example for a 10 mg/kg dose in a 25g mouse (injection volume of 100 µL):
-
Required dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required volume of 10 mg/mL stock: 0.25 mg / 10 mg/mL = 25 µL
-
To prepare 1 mL of working solution (for multiple animals):
-
100 µL of 10 mg/mL this compound in DMSO stock
-
100 µL of PEG300
-
800 µL of sterile saline
-
This results in a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 10% PEG300, and 80% saline. Each 25g mouse would receive a 250 µL injection. Adjust volumes as necessary for your specific dose and animal weight.
-
-
-
Add the components of the vehicle to a sterile tube.
-
While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution.
-
Visually inspect the solution to ensure it is clear and free of precipitates. If precipitation occurs, slight warming or adjustment of the vehicle composition may be necessary.
-
Protocol 2: Induction of Renal Fibrosis via Unilateral Ureteral Obstruction (UUO) in Rats
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Procedure:
-
Animal Preparation: Use male Sprague-Dawley rats (180-200 g). Anesthetize the animals using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Shave and disinfect the abdominal area.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to locate the left kidney and ureter.
-
Carefully dissect the left ureter from the surrounding fatty tissue.
-
Ligate the left ureter at two points (approximately 5 mm apart) using 4-0 silk suture.
-
Cut the ureter between the two ligatures.
-
Reposition the intestines and suture the abdominal wall in layers.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for signs of pain or distress.
-
This compound Administration:
-
Randomly divide the animals into treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via intraperitoneal injection, starting on the day of surgery, for the desired duration (e.g., 7 or 14 days).
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Process the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen) and molecular analysis (e.g., Western blot for p-Smad2, qPCR for collagen mRNA).
-
Protocol 3: Orthotopic Breast Cancer Metastasis Model in Mice
Caption: Workflow for the orthotopic breast cancer metastasis model.
Procedure:
-
Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cell Preparation for Injection:
-
Harvest cells and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Orthotopic Injection:
-
Anesthetize female BALB/c mice (6-8 weeks old).
-
Inject 1 x 10^5 cells (in 100 µL of PBS) into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for the development of palpable tumors.
-
Measure tumor size with calipers every 2-3 days.
-
-
This compound Administration:
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle intraperitoneally three times a week for the duration of the study (e.g., 3 weeks).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise and weigh the primary tumor.
-
Harvest the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface under a dissecting microscope.
-
Alternatively, the lungs can be processed for histological analysis to confirm metastasis.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in various pathological conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the therapeutic efficacy of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the humane care and use of laboratory animals. Careful preparation of the dosing solution is critical for obtaining reproducible results.
References
Application Notes and Protocols for Cell Viability Assays with IN-1130 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. This compound exerts its inhibitory effect by targeting the ATP-binding site of ALK5, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3. This blockade of the canonical TGF-β signaling cascade makes this compound a valuable tool for investigating the role of TGF-β in cell fate decisions and a potential therapeutic agent for diseases driven by aberrant TGF-β signaling.
These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common in vitro assays. The provided methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the cytostatic or cytotoxic effects of this compound on various cell lines.
Data Presentation
A critical aspect of evaluating the efficacy of a compound like this compound is the quantitative assessment of its effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to denote the concentration of a compound at which 50% of cell viability is inhibited.[3] The following table summarizes hypothetical IC50 values for this compound against a panel of common cancer cell lines, as determined by a 72-hour MTT assay. It is important to note that IC50 values are dependent on the cell line, assay type, and incubation time.[3]
| Cell Line | Cancer Type | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |
| A549 | Lung Carcinoma | 15.2 | MTT | 72 |
| MCF-7 | Breast Adenocarcinoma | 25.8 | MTT | 72 |
| HepG2 | Hepatocellular Carcinoma | 18.5 | MTT | 72 |
| PC-3 | Prostate Adenocarcinoma | 32.1 | MTT | 72 |
Signaling Pathway and Experimental Workflow
To effectively design and interpret cell viability experiments with this compound, it is essential to understand both the targeted signaling pathway and the experimental workflow.
TGF-β Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for conducting a cell viability assay with this compound treatment.
Experimental Protocols
Detailed protocols for two common cell viability assays are provided below. These protocols can be adapted for use with various adherent or suspension cell lines.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line (e.g., A549, MCF-7, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well opaque-walled plates (suitable for luminescence measurements)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well opaque-walled plate at the desired density in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of the TGF-β inhibitor this compound on cell viability. By following these detailed methodologies and utilizing the structured approach to data presentation, scientists can obtain reliable and reproducible results to advance our understanding of TGF-β signaling in health and disease and to explore the therapeutic potential of this compound.
References
- 1. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Analysis of TGF-β Pathway Inhibition by IN-1130
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[1][2][3][4] Dysregulation of this pathway is implicated in various pathologies, particularly in promoting fibrosis and cancer metastasis.[4][5][6] Signal transduction is initiated when a TGF-β ligand binds to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, predominantly the activin receptor-like kinase 5 (ALK5).[7][8] This activated receptor complex phosphorylates the downstream effector proteins SMAD2 and SMAD3.[1][2][8] Phosphorylated SMAD2/3 (p-SMAD2/3) then forms a complex with SMAD4, translocates to the nucleus, and acts as a transcription factor to regulate target gene expression.[1][8]
IN-1130 is a potent and highly selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5).[5][9][10][11] It effectively blocks the phosphorylation of SMAD3 with an IC50 value of 5.3 nM.[5][9] By inhibiting ALK5, this compound prevents the phosphorylation and subsequent nuclear translocation of SMAD2 and SMAD3, thereby blocking downstream TGF-β signaling.[6][9] This inhibitory action has been shown to suppress renal fibrosis and block breast cancer lung metastasis in preclinical models.[5][6][9]
This application note provides a detailed protocol for utilizing immunofluorescence (IF) staining to visualize and quantify the inhibitory effect of this compound on the TGF-β pathway. The primary readout is the nuclear translocation of phosphorylated SMAD2 (p-SMAD2), a key indicator of pathway activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling cascade, the point of inhibition by this compound, and the general experimental workflow for the immunofluorescence protocol.
References
- 1. youtube.com [youtube.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | ALK | TargetMol [targetmol.com]
Troubleshooting & Optimization
IN-1130 solubility issues in aqueous solution
Technical Support Center: IN-1130
Welcome to the technical support center for this compound, a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5).[1][2][3][4] This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on the solubility issues of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][5][6] It functions by inhibiting the phosphorylation of Smad2 and Smad3, downstream mediators of TGF-β signaling.[2][3][4][7] This inhibition effectively blocks the TGF-β signaling pathway, which is implicated in various cellular processes, including fibrosis and cancer metastasis.[1][2][5]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO) and slightly soluble in ethanol.[6] For experimental use, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous media.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in DMSO.[7] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO. Gentle warming and vortexing can aid in complete dissolution. Always refer to the manufacturer's datasheet for specific instructions.[4]
Q4: Can I store the this compound stock solution? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO can be stored for future use. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is preferable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Troubleshooting Guide: this compound Solubility Issues
This section addresses common problems encountered when preparing working solutions of this compound in aqueous buffers or cell culture media.
Problem 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The limited solubility of this compound in aqueous solutions is exceeded upon dilution.
-
Solution:
-
Decrease the final concentration: Try diluting the stock solution to a lower final concentration in the aqueous medium.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous solution can improve solubility.[8]
-
pH adjustment: The solubility of some compounds can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer, if compatible with your experimental setup.[8]
-
Use of surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution.
-
Problem 2: The lyophilized this compound powder is difficult to dissolve.
-
Cause: Lyophilized powders can sometimes be challenging to reconstitute, especially with small volumes of solvent.[9]
-
Solution:
-
Sonication: A brief sonication in a water bath can help to break up clumps and facilitate dissolution.[9]
-
Vortexing: Vigorous vortexing can also aid in dissolving the powder.
-
Gentle Warming: Warming the solution to 37°C may improve solubility, but be cautious as excessive heat can degrade the compound.
-
Problem 3: Inconsistent experimental results are observed, possibly due to solubility issues.
-
Cause: If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended, leading to variability.
-
Solution:
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use. If precipitation is observed, do not use the solution.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to ensure consistency.
-
Filtration: After dilution, you can filter the solution through a 0.22 µm filter to remove any undissolved particles. However, be aware that this may also reduce the final concentration if the compound adsorbs to the filter membrane.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [6] |
| DMSO | 90.0 mg/mL (214.0 mM) | [7] |
| DMSO | 42.05 mg/mL (100 mM) | [4] |
| Ethanol | 0.1-1 mg/mL (Slightly soluble) | [6] |
| 1 eq. HCl | 42.05 mg/mL (100 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder, Molecular Weight: 420.47 g/mol )[10]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.205 mg of this compound.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.
-
Immediately mix the solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, discard the solution and prepare a new one at a lower concentration.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. IN 1130 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | ALK | TargetMol [targetmol.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. dev.usbio.net [dev.usbio.net]
improving IN-1130 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the ALK5 inhibitor, IN-1130, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a high-purity, sterile-filtered solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To ensure accuracy, use the specific molecular weight provided on the product's certificate of analysis for your calculations. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1][2]
Q2: What is the optimal storage condition for this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C.[3] Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2] It is crucial to prevent moisture from entering the DMSO stock, as this can reduce the solubility and stability of the compound.[1]
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
A3: Inconsistent IC50 values can stem from several factors:
-
Compound Stability: this compound may degrade in your cell culture media at 37°C over the course of your experiment. It is crucial to determine the stability of this compound under your specific experimental conditions.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density for every experiment.[1] Variations in cell number can alter the effective inhibitor-to-cell ratio.[4]
-
Assay Incubation Time: The duration of exposure to this compound can influence the observed IC50 value. Longer incubation times may lead to lower IC50 values, especially if the compound is stable.[4]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, and include a vehicle control with the same DMSO concentration in your experiments.[1]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can assess the stability of this compound by incubating it in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 2, 8, 24, 48, 72 hours).[5] At each time point, collect an aliquot of the medium and analyze the concentration of the intact this compound using methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6] This will allow you to determine the half-life of the compound in your experimental setup.
Troubleshooting Guide
Issue 1: Reduced or no inhibitory effect of this compound on the TGF-β signaling pathway.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Step: Perform a stability study of this compound in your cell culture medium as described in FAQ 4. If significant degradation is observed, consider reducing the incubation time of your assay or replenishing the medium with fresh this compound during long-term experiments.[5]
-
-
Possible Cause 2: Insufficient TGF-β Pathway Activation.
-
Troubleshooting Step: Ensure that the TGF-β pathway is adequately activated in your cell line. You can stimulate the pathway by adding exogenous TGF-β1 to the cell culture medium.[7][8] Confirm pathway activation by assessing the phosphorylation of downstream targets like Smad2 or Smad3 via Western blot.
-
-
Possible Cause 3: Improper Stock Solution Preparation or Storage.
Issue 2: High variability between technical replicates in cell viability or proliferation assays.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to ensure even distribution in the wells of your multi-well plate.[4]
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting Step: Use calibrated pipettes and ensure consistent pipetting technique, especially when performing serial dilutions of this compound.[1]
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, fill the perimeter wells with sterile PBS or medium without cells.[4]
-
Data Presentation
Table 1: Representative Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | % Remaining this compound (Hypothetical) |
| 0 | 100 |
| 2 | 95 |
| 8 | 80 |
| 24 | 60 |
| 48 | 35 |
| 72 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Users should perform their own stability analysis for this compound in their specific cell culture medium.
Table 2: Factors Influencing this compound Stability in Cell Culture
| Factor | Potential Impact on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Maintain cells at 37°C but consider the compound's half-life in long-term assays. |
| pH | Deviations from physiological pH may affect stability. | Use buffered cell culture media and monitor pH. |
| Media Components | Some components may react with the compound. | Test stability in the specific complete medium used for experiments. |
| Light Exposure | Photodegradation is possible for some compounds. | Protect stock solutions and treated cells from direct light. |
| Freeze-Thaw Cycles | Can lead to degradation and precipitation of the compound. | Aliquot stock solutions into single-use volumes.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Dispense the this compound-containing medium into sterile tubes and incubate them in a cell culture incubator at 37°C and 5% CO2.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Storage: Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[5]
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine the degradation kinetics and the half-life of the compound under your experimental conditions.
Protocol 2: Western Blot Analysis of Smad2/3 Phosphorylation
-
Cell Seeding: Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line, you may need to serum-starve the cells for a few hours to reduce basal pathway activation.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
TGF-β1 Stimulation: Stimulate the cells with an optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on Smad phosphorylation.
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Workflow for assessing this compound stability and biological activity.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. dev.usbio.net [dev.usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of TGF-β within cultured hepatocytes and in liver injury leads to intracrine signaling with expression of connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. enfanos.com [enfanos.com]
- 11. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing IN-1130 Concentration to Avoid Cytotoxicity
Welcome to the technical support center for IN-1130, a potent and selective inhibitor of Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in cell culture experiments while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] It functions by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[1][2] This inhibition blocks the canonical TGF-β signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[2][3][4]
Q2: What is the reported efficacy and IC50 of this compound for ALK5 inhibition?
This compound is a potent inhibitor of ALK5 with a reported IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[1][2] It has demonstrated efficacy in suppressing renal fibrosis and blocking breast cancer lung metastasis in preclinical models.[1][2]
Q3: Is this compound expected to be cytotoxic?
Published literature suggests that this compound is "relatively nontoxic".[1] In some contexts, by inhibiting TGF-β-induced apoptosis, it may even exhibit a protective effect on cells.[1] However, like any small molecule inhibitor, off-target effects or exaggerated on-target effects at high concentrations could potentially lead to cytotoxicity. Therefore, it is crucial for researchers to determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions.
Q4: What are the typical working concentrations of this compound in cell culture?
In vitro studies have reported using this compound at concentrations typically ranging from 0.5 µM to 1 µM for effective inhibition of TGF-β signaling.[5] However, the optimal concentration is cell-type dependent and should be determined empirically.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For cell culture experiments, the stock solution should be diluted in culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
Troubleshooting Guide: High Cell Death Observed with this compound Treatment
This guide provides a systematic approach to troubleshoot unexpected cytotoxicity when using this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected efficacious concentrations | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the specific cell line. | - Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.5%).- Run a vehicle-only control (medium with the same final solvent concentration as the this compound-treated wells) to assess solvent toxicity. |
| 2. Incorrect Concentration: Errors in calculating dilutions from the stock solution. | - Double-check all dilution calculations.- Prepare fresh dilutions from the stock solution for each experiment. | |
| 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to the inhibition of the TGF-β pathway or to off-target effects of this compound. | - Perform a dose-response experiment with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.- Consider using a lower concentration of this compound or a shorter treatment duration. | |
| 4. Compound Instability: this compound may be unstable in the culture medium over the duration of the experiment. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Avoid storing diluted this compound in culture medium for extended periods. | |
| Inconsistent or non-reproducible cell viability results | 1. Inaccurate Pipetting: Errors in pipetting small volumes of the high-concentration stock solution. | - Use properly calibrated pipettes.- Perform serial dilutions to avoid pipetting very small volumes. |
| 2. Variations in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results in viability assays. | - Ensure a homogenous cell suspension before seeding.- Use a consistent and accurate method for cell counting. | |
| 3. Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can affect cell health and response to treatment. | - Regularly test cell cultures for mycoplasma contamination.- Maintain aseptic techniques during all cell culture procedures. | |
| No observable effect at expected efficacious concentrations, but cytotoxicity at higher concentrations | 1. Suboptimal Assay Conditions: The assay used to measure the biological effect may not be sensitive enough or performed at an inappropriate time point. | - Optimize the assay parameters, including incubation time and reagent concentrations.- Consider using a more sensitive assay to detect the desired biological effect at non-toxic concentrations of this compound. |
| 2. Off-Target Effects at High Concentrations: At concentrations significantly higher than the IC50 for ALK5 inhibition, this compound may have off-target effects that lead to cytotoxicity. | - Titrate the concentration of this compound to find the optimal window where ALK5 is inhibited without causing significant cytotoxicity.- Correlate the biological effect with the inhibition of Smad2/3 phosphorylation to ensure on-target activity. |
Experimental Protocols
To determine the optimal non-toxic concentration of this compound for your experiments, it is essential to perform a dose-response cell viability assay. The MTT assay is a common and reliable method for this purpose.
Protocol: Determining the IC50 for Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and adjust the cell suspension to the desired concentration in complete culture medium. The optimal seeding density will depend on the cell line's growth rate and should be determined empirically.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for about 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results with IN-1130
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IN-1130, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It functions by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3.[2][3] This inhibition disrupts the TGF-β signaling cascade, which is involved in a wide range of cellular processes including cell growth, differentiation, and fibrosis.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.
Q3: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor for ALK5. It has been shown to have an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[1] Its selectivity has been demonstrated against a panel of other serine/threonine and tyrosine kinases.
Troubleshooting Inconsistent Results
Researchers may occasionally encounter inconsistent results during their experiments with this compound. This section provides guidance on common issues and potential solutions.
Issue 1: Reduced or No Inhibitory Effect
Possible Cause 1: Compound Precipitation
This compound, like many small molecule inhibitors, can precipitate out of solution, especially in aqueous media.
-
Recommendation: Visually inspect your media for any signs of precipitation after adding this compound. If precipitation is suspected, consider preparing a fresh stock solution and using a lower final concentration. It is also advisable to sonicate the stock solution to ensure complete dissolution.
Possible Cause 2: Suboptimal Cell Permeability
The effectiveness of this compound depends on its ability to cross the cell membrane and reach its intracellular target, ALK5.
-
Recommendation: Ensure that the cell density is optimal for your assay, as very high cell densities can sometimes limit compound accessibility. If permeability issues are suspected, you may consider using a cell line known to have high permeability or performing a cell permeability assay.
Possible Cause 3: Inactive Compound
Improper storage or handling can lead to the degradation of this compound.
-
Recommendation: Always store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of stock solutions. To verify the activity of your compound, you can use a positive control cell line known to be responsive to ALK5 inhibition.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding
Uneven cell distribution in multi-well plates is a common source of variability.
-
Recommendation: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.
Possible Cause 2: Edge Effects
Wells on the perimeter of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Recommendation: To minimize edge effects, consider not using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier.
Issue 3: Unexpected Cellular Responses
Possible Cause: Context-Dependent TGF-β Signaling
The TGF-β signaling pathway can have dual roles, acting as a tumor suppressor in early-stage cancers and promoting tumor progression in later stages.[2] Therefore, the effect of this compound can be highly dependent on the cellular context.
-
Recommendation: Thoroughly characterize the baseline TGF-β signaling activity in your specific cell model. Be aware that inhibiting this pathway may lead to different outcomes depending on the cell type and its transformation state.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ALK5-mediated Smad3 phosphorylation) | 5.3 nM | [1] |
| IC50 (ALK5 phosphorylation of casein) | 36 nM | [1] |
| IC50 (p38α mitogen-activated protein kinase) | 4.3 μM | [1] |
| Solubility in DMSO | ≥ 42.05 mg/mL (100 mM) |
Experimental Protocols
General Protocol for a Cell-Based TGF-β Signaling Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on TGF-β-induced Smad phosphorylation.
-
Cell Seeding: Plate cells in a suitable multi-well format and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and assay, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treatment with this compound: Prepare a working solution of this compound in cell culture media. Remove the old media from the cells and add the media containing the desired concentration of this compound. Incubate for 1-2 hours.
-
TGF-β Stimulation: Add recombinant TGF-β1 to the wells to stimulate the signaling pathway. A typical concentration range is 1-10 ng/mL.
-
Incubation: Incubate the cells for the desired time period to allow for Smad phosphorylation (typically 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the levels of phosphorylated Smad2/3 and total Smad2/3 in the cell lysates by Western blotting.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
IN-1130 Technical Support Center: Preventing Precipitation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of IN-1130 in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful use of this compound in your research.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during an experiment can compromise results. This guide addresses common causes and provides solutions to maintain the solubility of the compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or media | Rapid change in solvent polarity, causing the hydrophobic compound to "crash out" of solution. | 1. Perform serial dilutions in DMSO first: Before adding to your aqueous buffer or media, perform an intermediate dilution of your concentrated DMSO stock in DMSO to a lower concentration. 2. Add the DMSO stock to the aqueous solution dropwise while vortexing: This rapid mixing helps to disperse the this compound molecules quickly, preventing localized high concentrations that can lead to precipitation. 3. Ensure the final DMSO concentration is low: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Keeping the DMSO concentration in this range will minimize its effect on the experiment while helping to maintain solubility. |
| Precipitation in the final working solution over time | The working solution is supersaturated, or the compound is adsorbing to the container walls. | 1. Prepare fresh working solutions: Avoid long-term storage of diluted aqueous solutions of this compound. Prepare the working solution immediately before each experiment. 2. Use low-adhesion labware: To minimize adsorption to container walls, which can act as nucleation sites for precipitation, use low-adhesion microcentrifuge tubes or glassware for preparing and storing your solutions. |
| Precipitation when preparing solutions in ethanol | This compound has lower solubility in ethanol compared to DMSO. | 1. Use a co-solvent system: If ethanol is required, consider a co-solvent system. First, dissolve this compound in a minimal amount of DMSO, and then dilute with ethanol. 2. Warm the solution slightly: Gently warming the solution can help to increase the solubility of this compound in ethanol. However, be cautious about the stability of the compound at elevated temperatures. |
| Precipitation in cell culture media | The complex composition of cell culture media, including salts and proteins, can affect the solubility of this compound. | 1. Follow the recommended dilution procedure: As with aqueous buffers, add the this compound stock solution to the cell culture media slowly and with agitation. 2. Check for media compatibility: If precipitation persists, consider if any components of your specific media formulation are incompatible with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations of at least 10 mg/mL, with some sources indicating solubility up to 42.05 mg/mL (100 mM) and 90.0 mg/mL (214.0 mM).[1][2] For practical purposes, preparing a stock solution in the range of 10-50 mM is common.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, this compound is a hydrophobic molecule with very low solubility in aqueous solutions. It is necessary to first dissolve it in an organic solvent like DMSO.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. When stored at -80°C, it can be stable for up to a year, and at -20°C, for at least one month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q5: My this compound precipitated in my cell culture media. What should I do?
A5: First, review your dilution procedure. Ensure you are adding the DMSO stock to the media slowly and with mixing. Also, confirm that the final DMSO concentration in your media is low (ideally ≤ 0.1%). If the problem persists, you may need to prepare a fresh working solution and consider if any media components could be interacting with the compound.
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [1] |
| DMSO | 42.05 mg/mL (100 mM) | [2] |
| DMSO | 90.0 mg/mL (214.0 mM) | [1] |
| Ethanol | 0.1-1 mg/mL (Slightly soluble) | [1] |
| Aqueous Buffers (e.g., PBS) | Insoluble | General knowledge for hydrophobic small molecules |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid (Formula Weight: 420.5 g/mol )
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound, add 237.8 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the this compound DMSO stock solution into cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM in your experiment, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media.
-
Add the intermediate dilution to your final volume of cell culture media to achieve the desired final concentration. For instance, add 10 µL of the 100 µM intermediate solution to 990 µL of media for a final concentration of 1 µM.
-
Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiment.
Protocol 3: Preparation of this compound for In Vitro Kinase Assays
This protocol outlines the preparation of this compound for use in an in vitro kinase assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Kinase assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to generate a range of concentrations for testing.
-
In the kinase assay plate, add a small volume (e.g., 1 µL) of each diluted this compound solution or DMSO (for the vehicle control) to the appropriate wells.
-
Add the kinase and substrate to the wells as per your specific kinase assay protocol.
-
Initiate the kinase reaction by adding ATP.
Visualizations
Signaling Pathway of this compound Action
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.
References
IN-1130 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of IN-1130, a selective inhibitor of the TGF-β type I receptor kinase (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1] It functions by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3. This inhibition blocks the canonical TGF-β signaling pathway, which is involved in cellular processes such as fibrosis, cell proliferation, and epithelial-mesenchymal transition (EMT).[1][2]
Q2: What are the recommended in vitro and in vivo concentrations for this compound?
A2: For in vitro studies, effective concentrations of this compound typically range from 0.5 to 1 µM.[2] For in vivo animal studies, dosages between 10 and 40 mg/kg/day administered intraperitoneally have been shown to be effective in rodent models.[2][3] However, the optimal concentration and dosage should be determined empirically for each specific cell line and animal model.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, the solid form should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is advisable to prepare fresh working solutions for each experiment to ensure compound stability.
Q4: What are the expected outcomes of this compound treatment in a cellular assay?
A4: Treatment with this compound is expected to inhibit TGF-β-induced cellular responses. Key outcomes to measure include a decrease in the phosphorylation of Smad2 and Smad3, inhibition of Smad2/3 nuclear translocation, and a reversal or prevention of TGF-β-mediated changes in gene expression (e.g., decreased expression of fibrotic markers like collagen and α-SMA) and cell phenotype (e.g., inhibition of EMT).
Troubleshooting Guides
Issue 1: No or low inhibition of TGF-β signaling is observed.
-
Question: I am not seeing the expected decrease in pSmad2 levels after treating my cells with this compound and stimulating with TGF-β. What could be the issue?
-
Answer:
-
Compound Inactivity:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored correctly to prevent degradation.
-
Incorrect Concentration: Verify the calculations for your working solution. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
-
Experimental Conditions:
-
Insufficient Pre-incubation: For acute pathway inhibition, pre-incubate the cells with this compound for at least 30-60 minutes before adding the TGF-β ligand.[4]
-
Cell Health: Ensure that the cells are healthy and not overgrown, as this can affect their responsiveness to both TGF-β and the inhibitor.
-
-
Assay Issues:
-
Antibody Performance: Validate the specificity and sensitivity of your primary and secondary antibodies for Western blotting or immunofluorescence.
-
Lysate Preparation: Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
-
Issue 2: High background or off-target effects are observed.
-
Question: My cells are showing signs of toxicity or a phenotype that is not consistent with ALK5 inhibition. How can I address this?
-
Answer:
-
Concentration is too high: High concentrations of small molecule inhibitors can lead to off-target effects and cellular toxicity.[5] Perform a dose-response curve to identify the lowest effective concentration that inhibits the target without causing adverse effects.
-
Off-target activity: this compound is highly selective for ALK5, but like all inhibitors, it may have some off-target activity at higher concentrations. To confirm that the observed phenotype is due to ALK5 inhibition, consider the following controls:
-
Use a structurally different ALK5 inhibitor: If a different ALK5 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[5]
-
Rescue experiment: If possible, overexpress a constitutively active form of a downstream effector (e.g., phospho-mimetic Smad2) to see if it can rescue the phenotype.
-
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (ALK5-mediated Smad3 phosphorylation) | 5.3 nM | Purified kinase | [1] |
| IC50 (ALK5 phosphorylation of casein) | 36 nM | Purified kinase | [2] |
| IC50 (p38α mitogen-activated protein kinase) | 4.3 µM | Purified kinase | [2] |
| Effective in vitro concentration | 0.5 - 1 µM | HepG2, 4T1 cells | [2] |
| Effective in vivo dosage (renal fibrosis model) | 10 and 20 mg/kg/day (IP) | Rat | [1] |
| Effective in vivo dosage (breast cancer metastasis model) | 40 mg/kg (IP) | Mouse | [2] |
| Effective in vivo dosage (Peyronie's disease model) | 5 mg/kg (injection into lesion) | Rat | [3] |
Experimental Protocols
Western Blotting for Phospho-Smad2 (pSmad2)
This protocol is for detecting the inhibition of TGF-β-induced Smad2 phosphorylation by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TGF-β1 ligand
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSmad2 (Ser465/467) and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour.
-
TGF-β Stimulation: Add TGF-β1 to the medium at a pre-determined optimal concentration (e.g., 5-10 ng/mL) and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSmad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin.
Immunofluorescence for Smad2/3 Nuclear Translocation
This protocol allows for the visualization of this compound's effect on TGF-β-induced nuclear translocation of Smad2/3.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
TGF-β1 ligand
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Smad2/3
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the Western Blotting protocol.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-Smad2/3 primary antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
- 1. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epitopeptide.com [epitopeptide.com]
- 5. benchchem.com [benchchem.com]
assessing IN-1130 batch to batch consistency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the batch-to-batch consistency of IN-1130, a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It functions by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[1][2] This inhibition effectively abrogates TGF-β-mediated signaling pathways that are implicated in cellular processes such as fibrosis and cancer metastasis.[3][4]
Q2: Why is assessing batch-to-batch consistency of this compound crucial for my experiments?
Q3: What are the key parameters to assess for this compound batch-to-batch consistency?
A3: The three key parameters to assess are:
-
Identity and Purity: Verifying the chemical structure and assessing the percentage of the active compound.
-
Concentration: Accurately determining the concentration of the stock solution.
-
Biological Activity: Confirming the inhibitory effect on the target (ALK5) in a cell-based assay.
Troubleshooting Guides
Physicochemical Characterization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in LC-MS analysis | Contamination of the solvent or column. | Use high-purity, LC-MS grade solvents. Flush the column with an appropriate cleaning solution. |
| Degradation of the compound. | Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Inaccurate concentration determination | Inaccurate initial weighing of the compound. | Use a calibrated analytical balance and ensure proper weighing technique. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) by vortexing and/or gentle warming. |
Biological Activity Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in the p-Smad2 Western Blot | Uneven cell seeding. | Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. |
| Inconsistent TGF-β1 stimulation. | Ensure TGF-β1 is added to all wells at the same time and that the final concentration is consistent. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| No or weak p-Smad2 signal in TGF-β1 treated control cells | Inactive TGF-β1. | Use a fresh vial of TGF-β1 or test the activity of the current stock. |
| Insufficient stimulation time. | Optimize the TGF-β1 stimulation time (typically 30-60 minutes). | |
| Problems with the Western Blot protocol. | Refer to the detailed Western Blot protocol and ensure all steps are followed correctly. Check antibody concentrations and incubation times. | |
| This compound fails to inhibit p-Smad2 phosphorylation | Incorrect this compound concentration. | Verify the concentration of your this compound stock solution using LC-MS. |
| Degraded this compound. | Use a fresh aliquot of this compound. | |
| Cell line is not responsive to TGF-β1. | Confirm that your cell line expresses the TGF-β receptors and shows a robust p-Smad2 response to TGF-β1 stimulation. |
Experimental Protocols
Physicochemical Characterization: Purity and Concentration Assessment by LC-MS
This protocol outlines a general method for determining the purity and concentration of this compound batches.
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of a reference standard of this compound in DMSO.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
-
Sample Preparation:
-
Prepare a solution of the new this compound batch at a theoretical concentration within the range of the calibration curve.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
-
-
Data Analysis:
-
Purity: Calculate the peak area of this compound as a percentage of the total peak area of all detected components.
-
Concentration: Plot the peak area of the reference standard against concentration to generate a calibration curve. Use the linear regression equation to calculate the concentration of the new batch.
-
Data Presentation:
| Batch ID | Purity (%) by LC-MS | Measured Concentration (µM) |
| Reference | 99.8 | 1005 |
| Batch A | 99.5 | 998 |
| Batch B | 98.9 | 1012 |
| Batch C | 99.7 | 991 |
Biological Activity Assessment: Inhibition of TGF-β-induced Smad2 Phosphorylation
This cell-based assay determines the functional activity of this compound by measuring its ability to inhibit the phosphorylation of Smad2, a key downstream target of ALK5.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line known to respond to TGF-β, such as HaCaT or A549 cells, in appropriate media.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
-
Treatment:
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with different concentrations of this compound (from each batch being tested) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a final concentration of 5 ng/mL of recombinant human TGF-β1 for 30-60 minutes. A non-stimulated control group should also be included.
-
-
Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (p-Smad2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Smad2 signal to the total Smad2 signal.
-
Calculate the IC50 value for each batch of this compound, which is the concentration that inhibits 50% of the TGF-β1-induced p-Smad2 signal.
-
Data Presentation:
| Batch ID | IC50 (nM) for p-Smad2 Inhibition |
| Reference | 5.5 |
| Batch A | 5.8 |
| Batch B | 6.1 |
| Batch C | 5.3 |
Visualizations
References
Technical Support Center: Best Practices for Long-Term Experiments with IN-1130
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term experiments using IN-1130, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It functions by blocking the phosphorylation of downstream mediators, primarily Smad2 and Smad3, which are crucial for transducing the TGF-β signal from the cell surface to the nucleus.[1][2][3] This inhibition effectively attenuates TGF-β signaling, which plays a central role in processes such as fibrosis and cancer metastasis.[2][4]
Q2: What are the recommended storage conditions and stability of this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year.[5] When preparing stock solutions, DMSO is a suitable solvent.[5] It is recommended to centrifuge the vial before opening to ensure maximum recovery of the product.[6]
Q3: What are the known off-target effects or potential for resistance with long-term this compound use?
A3: While this compound is highly selective for ALK5, prolonged inhibition of the TGF-β pathway may lead to unforeseen biological consequences due to the pleiotropic nature of TGF-β signaling.[7] Long-term use of ALK5 inhibitors in some contexts has been associated with the emergence of resistant cell populations that may exhibit altered growth characteristics.[8] Additionally, since TGF-β has roles in immune surveillance and tissue homeostasis, chronic systemic inhibition should be carefully monitored for potential adverse effects, including cardiac issues.[9][10]
Q4: How should I prepare this compound for in vivo administration?
A4: For intraperitoneal (IP) administration in rodents, this compound can be dissolved in a vehicle such as saline.[2][3] The specific formulation may depend on the experimental model and duration. It is crucial to ensure complete dissolution and to prepare fresh solutions as needed to maintain stability. For guidance on appropriate volumes and injection techniques, refer to institutional animal care and use committee (IACUC) guidelines.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. This compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell line variability: Differences in ALK5 expression or downstream signaling components. 3. Mycoplasma contamination: Can alter cellular responses. | 1. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[1] 2. Perform baseline characterization of your cell line's TGF-β signaling pathway. 3. Regularly test cell cultures for mycoplasma. |
| Lack of efficacy in animal models | 1. Poor bioavailability: Suboptimal route of administration or vehicle. 2. Insufficient dosage: The dose may not be high enough to achieve therapeutic concentrations in the target tissue. 3. Rapid metabolism: The compound may be cleared too quickly in the specific animal model. | 1. Consider alternative administration routes or formulation strategies to improve bioavailability. 2. Perform a dose-response study to determine the optimal therapeutic dose for your model.[14] 3. Investigate the pharmacokinetic profile of this compound in your animal model. |
| Observed toxicity or adverse events in vivo | 1. On-target toxicity: Prolonged systemic inhibition of TGF-β signaling can have deleterious effects in certain tissues.[9][15] 2. Off-target effects: Although selective, high concentrations may lead to off-target kinase inhibition. 3. Vehicle-related toxicity: The vehicle used for administration may have its own toxic effects. | 1. Carefully monitor animals for any signs of toxicity. Consider intermittent dosing schedules. 2. Use the lowest effective dose to minimize potential off-target effects. 3. Run a vehicle-only control group to assess any effects of the delivery vehicle. |
| Development of drug resistance in long-term studies | 1. Upregulation of compensatory signaling pathways: Cells may adapt to ALK5 inhibition by activating alternative pro-survival pathways. 2. Selection of pre-existing resistant clones: A small subpopulation of cells may be inherently resistant to this compound.[8] | 1. Investigate potential compensatory pathways using techniques like RNA sequencing or proteomic analysis. 2. Consider combination therapies to target both the primary and compensatory pathways. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (ALK5-mediated Smad3 phosphorylation) | 5.3 nM | Purified kinase domain | [1][2] |
| IC50 (ALK5 phosphorylation of casein) | 36 nM | Purified kinase domain | [1] |
| IC50 (p38α MAP kinase) | 4.3 µM | Kinase assay | [1] |
| Effective Concentration (inhibition of Smad2 phosphorylation) | 0.5 - 1 µM | HepG2 and 4T1 cells (2 hours) | [1] |
| Effective Concentration (restoration of E-cadherin) | 1 µM | MCF10A cells (72 hours) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) Rats | 10 and 20 mg/kg/day; IP | 7 and 14 days | Suppressed renal fibrosis, decreased TGF-β1 mRNA, and reduced pSmad2 levels.[2][3] | [2][3] |
| MMTV/c-Neu Mice (Breast Cancer Metastasis) | 40 mg/kg; IP | 3 times per week for 3 weeks | Inhibited lung metastasis. | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Smad2 Phosphorylation
-
Cell Culture: Plate target cells (e.g., HepG2, 4T1) in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Add this compound at desired concentrations (e.g., 0.1, 0.5, 1 µM) to the cells and incubate for 2 hours. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Add recombinant human TGF-β1 (typically 2-5 ng/mL) to the wells and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad2 and total Smad2. Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phospho-Smad2 to total Smad2.
Protocol 2: In Vivo Renal Fibrosis Model (Rat UUO)
-
Animal Model: Use male Sprague-Dawley rats (or a similar appropriate strain). Anesthetize the animals and perform a unilateral ureteral obstruction (UUO) by ligating the left ureter. Sham-operated animals will serve as controls.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer this compound via intraperitoneal (IP) injection at the desired doses (e.g., 10 and 20 mg/kg/day).[2] A vehicle control group should be included.
-
Treatment Duration: Continue daily IP injections for the duration of the study (e.g., 7 or 14 days).[2]
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the kidneys. One portion of the kidney can be fixed in 10% neutral buffered formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis.
-
Histological Analysis: Embed the fixed kidney tissue in paraffin, section, and stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.
-
Molecular Analysis: Extract RNA from the frozen kidney tissue to analyze the expression of fibrotic markers (e.g., TGF-β1, Collagen I) by qRT-PCR. Extract protein to analyze the levels of phosphorylated Smad2 by Western blotting.
Visualizations
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic Flowchart for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | ALK | TargetMol [targetmol.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of IN-1130 and Galunisertib in TGF-β-Driven Pathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of two prominent TGF-β receptor I (ALK5) kinase inhibitors: IN-1130 and Galunisertib. Both small molecules target the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer and fibrotic diseases. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to aid in the evaluation of these two therapeutic candidates.
Executive Summary
This compound and Galunisertib are both potent and selective inhibitors of ALK5, the primary type I receptor for TGF-β. By blocking this kinase, they inhibit the canonical SMAD signaling pathway, which plays a crucial role in tumor progression, immune evasion, and fibrosis.
Galunisertib (LY2157299) , developed by Eli Lilly and Company, has been extensively studied in numerous preclinical models and has progressed through several clinical trials for various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[1][2]
This compound , a novel small molecule inhibitor, has demonstrated significant efficacy in preclinical models of renal fibrosis and has shown potential in inhibiting breast cancer metastasis and prostate cancer growth.[3][4][5] However, publicly available data on its clinical development is limited.
This guide will delve into the quantitative data available for both compounds, providing a side-by-side comparison of their inhibitory activities and anti-tumor effects.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and Galunisertib are ATP-competitive inhibitors of the ALK5 kinase domain. The binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, apoptosis, and invasion.[6] By inhibiting ALK5, this compound and Galunisertib block this entire downstream signaling cascade.
Figure 1: Simplified TGF-β Signaling Pathway and points of inhibition by this compound and Galunisertib.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and Galunisertib, focusing on their in vitro inhibitory concentrations (IC50) and in vivo anti-tumor efficacy.
In Vitro Inhibitory Activity
| Target/Assay | This compound | Galunisertib |
| ALK5 Kinase Activity | ||
| ALK5-mediated Smad3 phosphorylation | 5.3 nM[5][7] | - |
| ALK5 (TGFβRI) | - | 172 nM[8] |
| SMAD Phosphorylation | ||
| TGF-β-stimulated Smad2 phosphorylation (HepG2 & 4T1 cells) | Inhibition at 0.5, 1 µM[7][9] | - |
| Cell-Based Assays | ||
| ALK5 phosphorylation of casein | 36 nM[7][9] | - |
| p38α mitogen-activated protein kinase | 4.3 µM[7][9] | - |
| ALK4 | - | 77.7 nM[8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and assay formats between studies.
In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment | Outcome | Reference |
| This compound | |||
| Murine Prostate Cancer (Tramp C2) | Daily intraperitoneal administration for 30 days | Dramatic decrease in tumor volume | [4] |
| Breast Cancer Lung Metastasis (MMTV/c-Neu mice) | 40 mg/kg IP, 3 times/week for 3 weeks | Inhibition of lung metastasis | [7] |
| Galunisertib | |||
| 4T1-LP Breast Cancer | 75 mg/kg BID | ~100% inhibition of tumor growth, 50% complete tumor regression | [3] |
| CT26 Colon Carcinoma | Monotherapy | 75% tumor growth inhibition | [3] |
| CT26 Colon Carcinoma | Combination with anti-PD-L1 | 98% tumor growth inhibition, ~50% complete response | [3] |
| U87MG Glioblastoma Xenograft | Combination with lomustine | Significant reduction in tumor volume compared to monotherapy | [10] |
Clinical Trial Overview
Galunisertib has been evaluated in numerous clinical trials for a range of solid tumors, both as a monotherapy and in combination with other agents like chemotherapy and immunotherapy.[3][11] While some trials have shown promising results, particularly in subsets of patients, further development for some indications has been halted.[11]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
ALK5 Kinase Inhibition Assay
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dalton.com [dalton.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 12. Investigational New Drug (IND) Application | FDA [fda.gov]
- 13. Investigational New Drug (IND) and Emergency Investigational New Drug (EIND) Application Information | FDA [fda.gov]
- 14. What is an IND? | Clinical Center [cc.nih.gov]
- 15. qualiabio.com [qualiabio.com]
A Head-to-Head Battle of ALK5 Inhibitors: IN-1130 vs. SB-431542
In the landscape of TGF-β signaling research, the selective inhibition of the activin receptor-like kinase 5 (ALK5) is paramount for investigating its role in a myriad of physiological and pathological processes, including fibrosis, cancer progression, and immune regulation. Among the arsenal of small molecule inhibitors available to researchers, IN-1130 and SB-431542 have emerged as prominent tools. This guide provides a comprehensive and objective comparison of these two widely used ALK5 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the TGF-β Type I Receptor
Both this compound and SB-431542 are potent, ATP-competitive inhibitors of the ALK5 kinase domain. ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase. Its activation is a critical step in the canonical TGF-β signaling pathway. Upon binding of TGF-β ligand to the TGF-β type II receptor (TβRII), TβRII recruits and phosphorylates ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. This phosphorylation event triggers the formation of a complex between the R-Smads and the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes. By competing with ATP for binding to the ALK5 kinase domain, both this compound and SB-431542 effectively block this signaling cascade at its inception.
A Comparative Guide to Alternative ALK5 Inhibitors for Researchers
For scientists and drug development professionals investigating the transforming growth factor-beta (TGF-β) signaling pathway, the selective inhibition of Activin receptor-like kinase 5 (ALK5) is a critical area of research. IN-1130 has emerged as a potent and selective ALK5 inhibitor, demonstrating efficacy in preclinical models of fibrosis and cancer.[1][2] This guide provides a comprehensive comparison of this compound with other commercially available ALK5 inhibitors, offering a valuable resource for selecting the most appropriate tool for specific research needs.
Introduction to this compound and the TGF-β/ALK5 Signaling Pathway
This compound is a small molecule inhibitor that exhibits high selectivity for ALK5, a serine/threonine kinase receptor for TGF-β.[1] The TGF-β pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, such as fibrosis and cancer. ALK5, upon binding TGF-β, phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting ALK5, this compound effectively blocks this signaling cascade.
Overview of Alternative ALK5 Inhibitors
Several alternative ALK5 inhibitors are available to researchers, each with distinct potency, selectivity, and experimental validation. This guide focuses on a comparative analysis of this compound against three prominent alternatives: Galunisertib (LY2157299), SB-431542, GW788388, and RepSox.
Quantitative Comparison of ALK5 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against ALK5. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially influencing the absolute IC50 values.
| Inhibitor | ALK5 IC50 (nM) | Other Notable Kinase Inhibition (IC50) | Key Features |
| This compound | 5.3 (Smad3 phosphorylation)[1] | p38α (4.3 µM)[3] | Highly selective; demonstrated in vivo efficacy in renal fibrosis and breast cancer metastasis models.[1][3] |
| Galunisertib (LY2157299) | 56 (cell-free assay)[4] | TGF-β RII (300 nM)[4] | Orally bioavailable; has been investigated in clinical trials for various cancers.[5][6][7] |
| SB-431542 | 94 (cell-free assay)[8][9] | ALK4, ALK7[8][9] | Widely used as a research tool to study TGF-β signaling; also inhibits ALK4 and ALK7.[8][9] |
| GW788388 | 18 (cell-free assay)[3][10][11] | Also inhibits TGF-β RII and Activin RII | Orally active; shown to reduce renal fibrosis in vivo. |
| RepSox | 4 (autophosphorylation), 23 (binding)[12][13][14][15] | Highly selective against a panel of other kinases. | Potent and selective; used in cellular reprogramming studies.[15] |
Experimental Data and Performance
While direct head-to-head studies are limited, the available data allows for a comparative overview of the inhibitors' performance in preclinical models.
-
This compound: Has demonstrated significant in vivo efficacy in a rat model of obstructive nephropathy, where it suppressed renal fibrosis.[1] It has also been shown to block breast cancer lung metastasis in a mouse model.[3] In a rat model of Peyronie's disease, this compound promoted the regression of fibrotic plaques.[2]
-
Galunisertib (LY2157299): As a clinical-stage compound, Galunisertib has undergone extensive preclinical and clinical evaluation. Preclinical studies have shown its anti-tumor activity in various cancer models.[8] However, its clinical development has faced challenges, and in some combination therapies, it did not enhance the efficacy of other agents.[7]
-
SB-431542: Is a widely used tool compound in TGF-β research. Its ability to inhibit ALK4 and ALK7 in addition to ALK5 makes it a broader inhibitor of TGF-β superfamily signaling.[8][9] This can be advantageous for studying the roles of these related receptors but may be a drawback when high selectivity for ALK5 is required.
-
GW788388: Has shown efficacy in reducing renal fibrosis in a diabetic mouse model when administered orally.[10]
-
RepSox: Is recognized for its high potency and selectivity for ALK5.[12][13][14][15] It has been instrumental in studies on cellular reprogramming, demonstrating its utility in basic research.[15]
Signaling Pathways and Experimental Workflows
To aid in the understanding of the mechanism of action and experimental design, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a typical experimental workflow for evaluating ALK5 inhibitors.
Detailed Experimental Protocols
ALK5 Kinase Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against ALK5.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for ALK5)
-
Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the ALK5 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Smad2/3 Phosphorylation Assay (Cell-based)
This protocol outlines a cell-based assay to measure the inhibition of TGF-β-induced Smad2/3 phosphorylation.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, A549)
-
Cell culture medium and serum
-
TGF-β1 ligand
-
Test compound (serially diluted)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
-
ELISA plates and reagents (for ELISA-based detection)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated and total Smad2/3 using either Western blotting or a sandwich ELISA.
-
For Western blotting, quantify the band intensities and calculate the ratio of phospho-Smad2/3 to total Smad2/3.
-
For ELISA, measure the absorbance and calculate the concentration of phospho-Smad2/3.
-
Plot the inhibition of Smad2/3 phosphorylation against the test compound concentration to determine the cellular IC50.
Conclusion
This compound is a potent and highly selective ALK5 inhibitor with demonstrated in vivo efficacy. When selecting an ALK5 inhibitor for research, it is crucial to consider the specific requirements of the experiment. For studies demanding high selectivity for ALK5, this compound and RepSox are excellent candidates. For investigations where oral bioavailability and a history of clinical evaluation are relevant, Galunisertib may be a suitable choice, keeping in mind its safety profile. SB-431542 remains a valuable and widely used tool for broader inhibition of the TGF-β superfamily signaling. The provided data and protocols should serve as a valuable starting point for researchers to make an informed decision on the most appropriate ALK5 inhibitor for their scientific inquiries.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of galunisertib, a TGF-beta receptor I kinase inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1b study of galunisertib and ramucirumab in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GW 788388 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. RepSox (ALK5 Inhibitor II) | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 15. apexbt.com [apexbt.com]
IN-1130: A Potent and Selective Inhibitor of ALK5 for Research and Drug Development
For researchers, scientists, and drug development professionals, IN-1130 has emerged as a highly selective and potent small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This guide provides a comprehensive comparison of this compound's specificity for ALK5, supported by experimental data, to aid in its evaluation for research and therapeutic applications.
This compound effectively blocks the TGF-β signaling pathway, which is implicated in a wide range of cellular processes, including cell growth, differentiation, and fibrosis.[1] Its high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically investigating the role of ALK5 in various biological and pathological processes.
Comparative Analysis of Kinase Inhibition
The specificity of this compound has been rigorously evaluated against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ALK5 and other kinases, demonstrating its potent and selective inhibitory activity.
| Kinase Target | Substrate | IC50 (nM) | Fold Selectivity vs. ALK5 (Smad3) |
| ALK5 | Smad3 | 5.3[1][2] | 1 |
| ALK5 | Casein | 36[2] | ~7 |
| p38α | - | 4300[2] | ~811 |
Note: A higher IC50 value indicates lower potency.
As the data indicates, this compound is a potent inhibitor of ALK5, with an IC50 of 5.3 nM when Smad3 is used as a substrate.[1][2] Its potency is approximately 7-fold lower when casein is the substrate.[2] Importantly, this compound exhibits significantly weaker inhibition of p38α mitogen-activated protein kinase, with an IC50 of 4.3 µM, highlighting its high selectivity for ALK5.[2]
Further studies have shown that this compound is highly selective for ALK5 when tested against a broader panel of 27 serine/threonine and tyrosine kinases.[1] Within the ALK family, this compound has been demonstrated to inhibit ALK4, ALK5, and ALK7, while not affecting ALK1, ALK2, ALK3, and ALK6. This provides a more detailed understanding of its selectivity profile within this closely related receptor kinase family.
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5, leading to the activation of its kinase domain. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses.
References
A Head-to-Head Battle: Unraveling the Nuances of ALK5 Inhibition through Genetic Knockdown versus IN-1130 Treatment
For researchers, scientists, and drug development professionals navigating the complexities of TGF-β signaling, the choice between genetic and pharmacological inhibition of ALK5 is a critical decision. This guide provides an objective comparison of ALK5 genetic knockdown and treatment with the selective inhibitor IN-1130, supported by experimental data and detailed protocols to inform your research strategy.
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a pivotal serine/threonine kinase in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a multitude of pathologies, including cancer and fibrosis. Consequently, ALK5 has emerged as a key therapeutic target. Researchers have two primary tools at their disposal to probe ALK5 function and block its activity: genetic knockdown using techniques like siRNA and pharmacological inhibition with small molecules such as this compound.
This guide delves into a comparative analysis of these two approaches, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Quantitative Comparison of ALK5 Knockdown and this compound Treatment
The following tables summarize the quantitative effects of ALK5 genetic knockdown and this compound treatment on key downstream signaling events and cellular functions. It is important to note that a direct, head-to-head comparison in a single study is not always available; therefore, this data is synthesized from multiple studies to provide a comprehensive overview.
| Parameter | ALK5 Genetic Knockdown (siRNA/shRNA) | This compound Treatment | Reference |
| Target Specificity | High (sequence-dependent) | Highly selective for ALK5 kinase domain | [1] |
| IC50 for ALK5 | Not Applicable | 5.3 nM (for Smad3 phosphorylation) | [2] |
| Effect on Smad2/3 Phosphorylation | Significant reduction or abolishment | Potent inhibition | [1][2] |
| Effect on TGF-β Target Gene Expression (e.g., PAI-1, Collagen) | Significant reduction | Significant reduction | [3][4] |
| Impact on Cell Migration | Inhibition of TGF-β-induced migration | Inhibition of TGF-β-induced migration | [5] |
| In Vivo Efficacy (Fibrosis Models) | Effective in reducing fibrosis markers | Effective in reducing fibrosis and improving organ function | [3][4] |
Table 1: Comparative Efficacy of ALK5 Knockdown and this compound Treatment. This table provides a summary of the effectiveness of both methods in modulating ALK5 signaling and function.
| Parameter | ALK5 Genetic Knockdown (siRNA/shRNA) | This compound Treatment | Considerations |
| Mechanism of Action | mRNA degradation leading to reduced protein synthesis | Competitive inhibition of the ATP-binding site of the ALK5 kinase domain | Genetic knockdown eliminates the protein, while inhibitors only block its enzymatic activity, leaving the protein scaffold intact. |
| Onset of Action | Slower (requires protein turnover) | Rapid | The delay in effect for knockdown can be a factor in experimental design. |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA/CRISPR) | Dependent on compound half-life and dosing schedule | The choice between transient and stable knockdown depends on the experimental question. |
| Off-Target Effects | Possible "off-target" effects on unintended mRNAs | Potential for off-target kinase inhibition, though this compound is highly selective | Careful validation is crucial for both approaches. |
| Reversibility | Generally irreversible for stable knockdown | Reversible upon withdrawal of the compound | The reversibility of small molecule inhibitors allows for more dynamic studies. |
| Delivery | Can be challenging, especially in vivo | Systemic delivery is often more straightforward | In vivo delivery of nucleic acids remains a significant hurdle. |
Table 2: Mechanistic and Practical Differences. This table highlights the key distinctions in how genetic knockdown and pharmacological inhibition achieve their effects and the practical considerations for their use.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. TGF-β/ALK5 Signaling Pathway and Points of Intervention.
Figure 2. Comparative Experimental Workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Protocol 1: siRNA-Mediated Knockdown of ALK5
1. Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Use antibiotic-free growth medium.
2. siRNA Transfection (using a lipid-based transfection reagent):
-
Solution A: In a sterile microfuge tube, dilute 20-50 pmol of ALK5-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate sterile microfuge tube, dilute 5-10 µL of the transfection reagent in 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
3. Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell line and protein of interest.
4. Validation of Knockdown:
-
Quantitative PCR (qPCR): Harvest RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for ALK5 and a housekeeping gene to determine the relative mRNA expression levels.
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for ALK5 to assess the reduction in protein levels.
Protocol 2: this compound Treatment
1. Cell Seeding:
-
Seed cells in the desired plate format (e.g., 6-well, 96-well) and allow them to adhere overnight.
2. Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type (e.g., 0.1, 1, 10 µM).
3. Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
For experiments investigating the inhibition of TGF-β signaling, pre-treat the cells with this compound for 1-2 hours before stimulating with TGF-β (e.g., 5 ng/mL).
4. Incubation:
-
Incubate the cells for the desired period, which can range from a few hours for signaling studies to several days for functional assays.
Protocol 3: Western Blot for Phospho-Smad2/3
1. Cell Lysis:
-
After treatment (with or without TGF-β stimulation), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 or phospho-Smad3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3 or a housekeeping protein like GAPDH.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
1. Cell Seeding:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
2. Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a linear scratch in the cell monolayer.
-
Wash the cells with PBS to remove any detached cells.
3. Treatment:
-
Replace the PBS with a fresh medium containing the experimental conditions (e.g., control, TGF-β, TGF-β + ALK5 siRNA, TGF-β + this compound).
4. Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
5. Data Analysis:
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
Both genetic knockdown and pharmacological inhibition are powerful tools for studying and targeting ALK5. Genetic knockdown offers high specificity and the ability to study the effects of complete protein absence. However, it can be slower to take effect and more challenging to implement, especially in vivo. This compound, as a small molecule inhibitor, provides a rapid, reversible, and dose-dependent means of inhibiting ALK5 kinase activity, making it well-suited for a wide range of in vitro and in vivo applications.
The choice between these two approaches will ultimately depend on the specific research question, the experimental system, and the desired level of temporal control. For many applications, a combination of both methods can provide the most comprehensive understanding of ALK5 function. Genetic knockdown can be used to validate the on-target effects of a pharmacological inhibitor, while inhibitors can be used to probe the dynamic regulation of the signaling pathway in a way that is not possible with stable knockdown. This guide provides the foundational information and protocols to empower researchers to make informed decisions and design robust experiments to further elucidate the role of ALK5 in health and disease.
References
- 1. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAC1B Suppresses TGF-β1-Dependent Cell Migration in Pancreatic Carcinoma Cells through Inhibition of the TGF-β Type I Receptor ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of IN-1130 Effects with Other TGF-β Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transforming growth factor-beta (TGF-β) inhibitor IN-1130 with other well-characterized inhibitors targeting the same pathway, namely Galunisertib (LY2157299), SB-431542, and RepSox. The objective is to offer a clear cross-validation of their effects based on available preclinical data, facilitating informed decisions in research and drug development.
TGF-β Signaling Pathway and Points of Inhibition
The TGF-β signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Its dysregulation is implicated in various pathologies such as fibrosis and cancer metastasis. The inhibitors discussed in this guide all target the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), a key kinase in the canonical Smad-dependent signaling pathway.
Caption: TGF-β signaling pathway and the inhibitory action of ALK5 inhibitors.
Comparative Analysis of Inhibitor Potency and Cellular Effects
The following tables summarize the in vitro potency and key cellular effects of this compound and other selected TGF-β inhibitors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of TGF-β Inhibitors
| Inhibitor | Target | IC50 (Kinase Assay) | Cell-Based Assay Potency | Reference(s) |
| This compound | ALK5 | 5.3 nM (Smad3 phosphorylation)[1] | - | [1] |
| ALK5 | 36 nM (Casein phosphorylation)[2] | - | [2] | |
| Galunisertib | ALK5 | 56 nM | 64 nM (pSmad) | [3] |
| SB-431542 | ALK5 | 94 nM | - | [4][5] |
| RepSox | ALK5 | 23 nM | 4 nM (Autophosphorylation) | [6][7] |
Table 2: Comparative Effects on Cellular Processes
| Inhibitor | Effect on Smad Phosphorylation | Anti-Migration/Invasion Effects | Anti-Fibrotic Effects (in vitro) | Anti-Proliferative/Pro-Apoptotic Effects |
| This compound | Inhibition of Smad2 phosphorylation and nuclear translocation in HepG2 and 4T1 cells[2]. | Inhibits TGF-β-induced migration and invasion of MDA-MB-231, NMuMG, and MCF10A cells[2]. | Reduces expression of α-SMA and fibronectin in rat kidney fibroblasts[1]. | - |
| Galunisertib | Potent inhibition of p-Smad2 and p-Smad3 in various HCC cell lines[8][9]. | Potent anti-invasive properties in HCC cell lines[8][9]. Reduces migration of U87MG glioma cells[3]. | - | Limited antiproliferative effects alone, but potentiates sorafenib-induced apoptosis in HCC[8][9]. Induces apoptosis in anaplastic thyroid cancer cells[10]. |
| SB-431542 | Blocks TGF-β-induced Smad2/3 phosphorylation and nuclear translocation[11]. | Inhibits TGF-β-induced cell motility, migration, and invasion in human cancer cell lines[11]. | - | Inhibits TGF-β-induced growth suppression and apoptosis in HepG2 cells[11]. No evidence of apoptosis in glioma cell lines[4]. |
| RepSox | - | Inhibits migration and invasion of osteosarcoma cells. | - | Inhibits proliferation of osteosarcoma cells by inducing S-phase arrest and apoptosis[12]. No significant effect on fibroblast apoptosis[13]. |
Cross-Validation of In Vivo Efficacy
The in vivo effects of these inhibitors have been evaluated in various preclinical models of fibrosis and cancer metastasis.
Table 3: Comparative In Vivo Effects
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| This compound | Rat model of obstructive nephropathy | Reduced interstitial fibrosis, collagen deposition, and expression of α-SMA and fibronectin[1]. | [1] |
| Rat model of Peyronie's disease | Induced regression of fibrotic plaques and corrected penile curvature[14]. | [14] | |
| Galunisertib | Human tumor xenograft models (MX1, Calu6) | Demonstrated tumor growth delay[3]. | [3] |
| Anaplastic thyroid cancer orthotopic mouse model | Inhibited tumor growth and metastasis; induced apoptosis[10]. | [10] | |
| SB-431542 | Mouse model of colon carcinoma | Enhanced anti-tumor CTL activities[4]. | [4] |
| RepSox | Rat model of osteoporosis | Prevented bone loss[12]. | [12] |
| Mouse model of osteosarcoma | Inhibited tumor growth[12]. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of TGF-β inhibitors.
Generic Experimental Workflow
Caption: General experimental workflow for evaluating TGF-β inhibitors.
ALK5 Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALK5 protein, a suitable substrate (e.g., casein or a specific peptide), and assay buffer in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Smad2
This method is used to assess the inhibition of TGF-β-induced Smad2 phosphorylation in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or WI38VA13 fibroblasts) and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours. Pre-treat the cells with various concentrations of the inhibitor for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-Smad2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Migration - Wound Healing (Scratch) Assay
This assay measures the effect of an inhibitor on the collective migration of a sheet of cells.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test inhibitor at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of cells to invade through an extracellular matrix barrier.
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel or another basement membrane extract.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test inhibitor and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Data Analysis: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the test inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of the test inhibitor.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Conclusion
This compound is a potent and selective ALK5 inhibitor with demonstrated efficacy in preclinical models of fibrosis and cancer metastasis. Its high in vitro potency against ALK5-mediated Smad3 phosphorylation is comparable to or exceeds that of other well-known ALK5 inhibitors such as Galunisertib, SB-431542, and RepSox. Cross-validation of its biological effects with these other inhibitors reveals a consistent mechanism of action, primarily through the inhibition of the canonical TGF-β/Smad signaling pathway. This leads to downstream anti-fibrotic and anti-metastatic effects. While direct comparative studies are limited, the available data suggest that this compound is a valuable tool for TGF-β research and holds therapeutic potential for the treatment of fibrotic diseases and cancer. Further investigation, including head-to-head comparative studies, would be beneficial for a more definitive assessment of its relative efficacy and potential clinical utility.
References
- 1. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RepSox - Wikipedia [en.wikipedia.org]
- 13. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IN-1130 and Other Leading Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a critical area of research. This guide provides a detailed comparison of IN-1130, a novel anti-fibrotic agent, with two leading approved drugs, Pirfenidone and Nintedanib. The comparison is based on their mechanisms of action, preclinical efficacy in a widely used model of renal fibrosis, and safety profiles, supported by experimental data.
Mechanism of Action: Targeting the Drivers of Fibrosis
This compound, Pirfenidone, and Nintedanib employ distinct strategies to combat the progression of fibrosis. This compound is a highly selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).[1] TGF-β is a central mediator of fibrogenesis, and by inhibiting ALK5, this compound blocks the downstream signaling cascade that leads to the activation of fibroblasts and subsequent deposition of extracellular matrix.
Pirfenidone's exact mechanism is not fully understood, but it is known to possess both anti-fibrotic and anti-inflammatory properties. It is believed to downregulate the production of pro-fibrotic growth factors, including TGF-β, and procollagens I and II, thereby reducing fibroblast proliferation and collagen synthesis.[2]
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in the pathogenesis of fibrosis. These include the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these pathways, Nintedanib interferes with fibroblast proliferation, migration, and transformation.
The distinct mechanisms are visualized in the signaling pathway diagrams below.
This compound inhibits the TGF-β signaling pathway by targeting ALK5.
Pirfenidone exhibits broad anti-fibrotic and anti-inflammatory effects.
Nintedanib inhibits multiple tyrosine kinase receptors.
Preclinical Efficacy in a Renal Fibrosis Model
The unilateral ureteral obstruction (UUO) model in rodents is a well-established and widely used model to study renal interstitial fibrosis. The following tables summarize the preclinical efficacy of this compound, Pirfenidone, and Nintedanib in this model.
Table 1: In Vitro and In Vivo Potency
| Compound | Target(s) | IC50 | In Vivo Model | Dosage | Duration |
| This compound | ALK5 | 5.3 nM (for Smad3 phosphorylation)[1] | Rat UUO | 10 and 20 mg/kg/day (IP)[1] | 7 and 14 days[1] |
| Pirfenidone | Multiple (TGF-β, TNF-α, etc.) | Not specified | Rat UUO | 500 mg/kg/day (in food)[2] | 21 days[2] |
| Nintedanib | VEGFR, FGFR, PDGFR | Not specified | Mouse UUO | Not specified | Not specified |
Table 2: Effects on Key Fibrotic Markers in the UUO Model
| Compound | Reduction in Collagen (Hydroxyproline Content) | Reduction in α-SMA Expression | Other Notable Effects |
| This compound | Significantly reduced.[1] | Suppressed.[1] | Decreased TGF-β1 mRNA, type I collagen mRNA, and pSmad2 levels.[1] |
| Pirfenidone | Significantly suppressed.[2] | Reduced. | Inhibited mRNA expression for type I and IV collagen.[2] |
| Nintedanib | Attenuated renal fibrosis. | Inhibited activation of renal interstitial fibroblasts. | Blocked phosphorylation of PDGFRβ, FGFR1, FGFR2, VEGFR2, and Src family kinases.[3] |
Safety and Tolerability
The safety profiles of these agents are a critical consideration in their development and clinical use.
This compound: Preclinical data suggests that this compound is highly selective for ALK5, which may contribute to a favorable safety profile by minimizing off-target effects.[1] Further clinical studies are required to fully characterize its safety in humans.
Pirfenidone: Common adverse events reported in clinical trials and real-world use include gastrointestinal issues (nausea, diarrhea, dyspepsia) and skin-related events (rash, photosensitivity).[4][5][6][7] These are generally mild to moderate in severity.[4][6]
Nintedanib: The most frequently reported adverse event is diarrhea.[8][9][10] Other common side effects include nausea and vomiting.[8][9] Dose adjustments are often used to manage these adverse events.[9]
Experimental Protocols
A standardized workflow is crucial for the preclinical evaluation of anti-fibrotic agents. The diagram below illustrates a typical experimental workflow.
A typical workflow for preclinical evaluation of anti-fibrotic drugs.
Key Experimental Methodologies:
Unilateral Ureteral Obstruction (UUO) Model:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane, pentobarbital).
-
Surgical Procedure: A midline or flank incision is made to expose the left ureter. The ureter is then completely ligated at two points using silk sutures. Sham-operated animals undergo the same procedure without ligation.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia.
-
Study Duration: The obstruction is typically maintained for 7 to 21 days to induce significant renal fibrosis.
Hydroxyproline Assay for Collagen Quantification:
-
Tissue Preparation: A weighed portion of the kidney cortex is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized using an oxidizing agent like Chloramine-T.
-
Color Development: A colorimetric reagent, typically p-dimethylaminobenzaldehyde (Ehrlich's reagent), is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Quantification: The absorbance of the colored solution is measured using a spectrophotometer, and the hydroxyproline concentration is determined by comparison to a standard curve. The total collagen content can then be estimated based on the known abundance of hydroxyproline in collagen.
Conclusion
This compound presents a promising, targeted approach to anti-fibrotic therapy by specifically inhibiting the ALK5 kinase in the TGF-β pathway. Preclinical data in the UUO model of renal fibrosis demonstrates its efficacy in reducing key markers of fibrosis. In comparison, Pirfenidone and Nintedanib, while effective, have broader mechanisms of action. The high selectivity of this compound may translate to an improved safety profile, a critical factor for long-term treatment of chronic fibrotic diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various fibrotic conditions. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the current landscape of anti-fibrotic agents.
References
- 1. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assessment of the long-term safety of pirfenidone in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis: Experience from 92 Sites in an Open-Label US Expanded Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Post-marketing safety concerns with pirfenidone and nintedanib: an analysis of individual case safety reports from the FDA adverse event reporting system database and the Japanese adverse drug event report databases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Safety and Tolerability of Nintedanib in Patients with Fibrosing Interstitial Lung Diseases: Post-marketing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule ALK5 Inhibitors for Research and Development
For researchers, scientists, and drug development professionals navigating the landscape of TGF-β signaling, the selection of a potent and selective ALK5 inhibitor is a critical decision. This guide provides an objective comparison of prominent small molecule ALK5 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The information herein is compiled from publicly available data to facilitate an informed choice for your specific research needs.
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in a wide range of diseases, including cancer and fibrosis. The TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a key therapeutic target for modulating this pathway. Small molecule inhibitors that target the ATP-binding site of ALK5 have emerged as invaluable tools for both basic research and clinical development. This guide offers a head-to-head comparison of several widely used ALK5 inhibitors: SB-431542, A-83-01, GW788388, and RepSox.
Quantitative Comparison of ALK5 Inhibitors
The following tables summarize the inhibitory activities of selected small molecule ALK5 inhibitors. It is important to note that the data presented below is aggregated from various sources, and direct comparisons are best made when compounds are evaluated under identical experimental conditions.
Table 1: Biochemical Potency against ALK5
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| SB-431542 | Kinase Assay | ALK5 | 94 | [1] |
| A-83-01 | Kinase Assay (TD) | ALK5 | 12 | [1] |
| GW788388 | Binding Assay | ALK5 | 18 | [2] |
| RepSox | Autophosphorylation | ALK5 | 4 | [3] |
| RepSox | Binding Assay | ALK5 | 23 | [4] |
Table 2: Cellular Activity in TGF-β Signaling Assays
| Compound | Assay Type | Cellular Context | IC50 (nM) | Reference |
| GW788388 | TGF-β Cellular Assay | Not Specified | 93 | [2] |
| A-83-01 | Transcriptional Reporter | Mammalian Cells | More potent than SB-431542 | [5] |
| Vactosertib | Transcriptional Reporter | HEK293 cells | 24 | [6] |
| GW788388 | Transcriptional Reporter | HEK293 cells | 454 | [6] |
Table 3: Selectivity Profile of ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Note | Reference |
| SB-431542 | ALK4, ALK7 | Similar to ALK5 | Minimal activity against ALK1, ALK2, ALK3, ALK6 | [7] |
| SB-431542 | p38 MAPK | >10,000 | >100-fold selective for ALK5 over p38 MAPK | [1] |
| A-83-01 | ALK4, ALK7 | 45, 7.5 | Inhibits ALK4 and ALK7 | [1] |
| RepSox | p38 MAPK, JNK1, GSK3 | >16,000 | Selective for TGF-β type I receptor over other kinases |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a typical experimental workflow for evaluating ALK5 inhibitors.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for ALK5 Inhibitor Testing.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of ALK5 inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based reporter assay.
LanthaScreen™ Eu Kinase Binding Assay (Biochemical)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the ALK5 kinase.
Materials:
-
ALK5 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Tracer
-
Kinase Buffer
-
Test compounds (serially diluted)
-
384-well assay plate
-
FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the ALK5 enzyme and the Eu-anti-tag antibody in kinase buffer.[8]
-
Assay Plate Setup: Add the diluted test compounds to the wells of the 384-well plate.[8]
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
-
Initiation of Reaction: Add the Alexa Fluor™ 647-labeled tracer to each well to start the binding reaction.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[8]
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
TGF-β Induced Luciferase Reporter Gene Assay (Cell-Based)
This assay measures the ability of a test compound to inhibit TGF-β-induced transcriptional activity in cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and serum
-
TGF-β responsive luciferase reporter construct (e.g., containing SMAD binding elements)
-
Transfection reagent
-
Recombinant human TGF-β1
-
Test compounds (serially diluted)
-
96-well cell culture plate
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Transfect the cells with the TGF-β responsive luciferase reporter construct using a suitable transfection reagent. A constitutively expressing Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency and cell viability.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
TGF-β1 Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL) and incubate for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.[9]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The selection of an appropriate ALK5 inhibitor is contingent on the specific requirements of the intended application. For studies demanding the highest biochemical potency, inhibitors like RepSox and A-83-01 may be preferable. For cell-based assays, the cellular permeability and potency, as demonstrated by inhibitors like Vactosertib, become critical factors. Furthermore, the selectivity profile of an inhibitor is paramount to ensure that the observed effects are attributable to the inhibition of ALK5 and not off-target kinases. This guide provides a foundational overview to aid in this selection process. Researchers are encouraged to consult the primary literature for more detailed characterization and to consider in-house validation under their specific experimental conditions for the most accurate assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. sb-431542.com [sb-431542.com]
- 8. ulab360.com [ulab360.com]
- 9. assaygenie.com [assaygenie.com]
Confirming On-Target Effects of IN-1130 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IN-1130, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), with other alternative ALK5 inhibitors. A key focus is on the experimental validation of its on-target effects through rescue experiments, a critical step in drug development to ensure specificity and mechanism of action. This document outlines the necessary experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows.
Comparative Performance of ALK5 Inhibitors
The efficacy of small molecule inhibitors is primarily determined by their potency and selectivity. This compound demonstrates high potency in inhibiting ALK5-mediated signaling. Below is a comparison of this compound with other commonly used ALK5 inhibitors.
| Inhibitor | Target(s) | IC50 (ALK5) | Key Cellular Effects |
| This compound | ALK5 | 5.3 nM (for Smad3 phosphorylation)[1][2] | Inhibits Smad2/3 phosphorylation, suppresses renal fibrosis, and blocks breast cancer lung metastasis.[1][2] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM[3] | Inhibits TGF-β-induced epithelial-to-mesenchymal transition (EMT), migration, and invasion in cancer cells. |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM[4][5] | Blocks Smad2 phosphorylation and TGF-β-induced EMT; reported to be more potent than SB-431542.[4][6][7] |
| GW788388 | ALK5, TGF-β type II receptor | 18 nM | Reduces renal fibrosis in vivo by decreasing extracellular matrix deposition. |
Experimental Protocols
To rigorously validate the on-target effects of this compound, a series of experiments are essential. These include demonstrating the inhibition of the TGF-β signaling pathway and, crucially, rescuing the phenotype by reintroducing a downstream component of the pathway that is independent of ALK5 activity.
Western Blot for Phospho-Smad2/3
This experiment confirms that this compound inhibits the direct downstream target of ALK5.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes, MDA-MB-231 breast cancer cells) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or an alternative ALK5 inhibitor (e.g., SB-431542) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Smad2 (Ser465/467) and phospho-Smad3 (Ser423/425) overnight at 4°C. Use an antibody against total Smad2/3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Migration Assay (Transwell Assay)
This assay assesses the functional effect of this compound on a key cellular process mediated by TGF-β signaling.
Protocol:
-
Chamber Preparation: Coat the underside of Transwell inserts (8 µm pore size) with a chemoattractant like fibronectin or collagen and allow to dry.
-
Cell Preparation: Culture cells to sub-confluency, serum-starve for 24 hours, and then detach and resuspend in a serum-free medium.
-
Experimental Setup: Add serum-containing medium (chemoattractant) to the lower chamber. In the upper chamber, add the cell suspension pre-treated with this compound or vehicle control, along with TGF-β1.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (typically 12-48 hours) to allow for cell migration.
-
Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet or DAPI.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope.
Rescue Experiment with Constitutively Active Smad3
This is the definitive experiment to confirm that the effects of this compound are specifically due to the inhibition of the ALK5-Smad pathway.
Protocol:
-
Vector Preparation: Obtain or prepare an adenoviral vector or plasmid DNA encoding a constitutively active form of Smad3 (ca-Smad3). This is typically achieved by mutating the C-terminal serine residues to glutamic acid to mimic phosphorylation. An empty vector or a vector expressing a control protein (e.g., GFP) should be used as a control.
-
Transduction/Transfection:
-
Adenoviral Transduction: Transduce the target cells with the adenovirus carrying ca-Smad3 or the control vector at an appropriate multiplicity of infection (MOI).[8][9][10][11] Allow 24-48 hours for protein expression.
-
Plasmid Transfection: Transfect the cells with the ca-Smad3 or control plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.
-
-
This compound Treatment and TGF-β Stimulation: Treat the transduced/transfected cells with this compound. As ca-Smad3 is downstream of ALK5, its activity should be independent of TGF-β stimulation. However, including a TGF-β-stimulated, this compound-treated, and control vector-transduced group is a good control.
-
Phenotypic Assessment: Perform a functional assay, such as the cell migration assay described above.
-
Expected Outcome: Cells treated with this compound should show inhibited migration. However, in cells expressing ca-Smad3, migration should be restored (or "rescued") despite the presence of this compound, demonstrating that the inhibitor's effect is upstream of Smad3.
-
Validation of Expression: Confirm the expression of ca-Smad3 via Western blot using an antibody against Smad3 or a tag on the recombinant protein.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the TGF-β signaling pathway, the mechanism of this compound action, and the logic of the rescue experiment.
Caption: TGF-β Signaling Pathway and the Action of this compound.
Caption: Workflow for a Rescue Experiment.
Caption: Logical Framework of the Rescue Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β RI激酶抑制剂VI,SB431542 TGF-β RI Kinase Inhibitor VI, SB431542, CAS 301836-41-9, is a cell-permeable inhibitor of SMAD2 phosphorylation. Inhibits the activity of ALK4 and ALK5 (IC50 = 140 nM and 94 nM, respectively). | Sigma-Aldrich [sigmaaldrich.com]
- 4. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. A 83-01 is a Potent Inhibitor of TGF-β Type I Receptor ALK5 Kinase | MedChemExpress [medchemexpress.eu]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. academic.oup.com [academic.oup.com]
- 9. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 10. Adenoviral gene transfer allows Smad-responsive gene promoter analyses and delineation of type I receptor usage of transforming growth factor-beta family ligands in cultured human granulosa luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IN-1130: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals utilizing IN-1130, a potent and selective inhibitor of the TGF-β type I receptor (TGF-βRI), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific, universally mandated disposal protocol for this compound is not publicly available, this guide provides essential information based on general best practices for the disposal of laboratory chemicals of this nature.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier of your specific this compound product for detailed and authoritative disposal instructions. Regulations for chemical waste disposal can vary significantly based on location; therefore, adherence to local, state, and federal guidelines is mandatory.
Core Safety and Handling Principles
This compound, with the chemical name 3-[[5-(6-Methyl-2-pyridinyl)-4-(6-quinoxalinyl)-1H-imidazol-2-yl]methyl]benzamide, is classified as harmful if swallowed.[1] Standard laboratory precautions should be strictly followed during handling and disposal to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is essential. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
General Disposal Workflow
The disposal of this compound should be approached systematically to ensure safety and compliance. The following diagram outlines a general logical workflow for the disposal process.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Guidance
The following procedural steps are based on general best practices for laboratory chemical disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, solutions containing the compound, and any labware (e.g., pipette tips, tubes, flasks) that has come into direct contact with it.
-
Segregate chemical waste containing this compound from non-hazardous waste.
2. Consultation of Safety Data Sheet (SDS) and Local Regulations:
-
Locate and thoroughly review the SDS for your specific this compound product. The "Disposal Considerations" section will provide the most accurate guidance.
-
Consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal disposal regulations.
3. Packaging and Labeling:
-
Place all this compound chemical waste into a designated, chemically compatible, and leak-proof container.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound" and its systematic name), and any other information required by your institution or local regulations.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Never dispose of this compound down the drain or in regular trash.
6. Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This is often a regulatory requirement.
Understanding the Biological Context: The TGF-β Signaling Pathway
This compound functions by inhibiting the TGF-β type I receptor (ALK5), a key component of the TGF-β signaling pathway. This pathway is crucial in regulating various cellular processes. Understanding this context can underscore the importance of preventing the unintended release of such a biologically active compound into the environment.
Caption: this compound inhibits the TGF-β RI (ALK5), preventing the phosphorylation of Smad2/3 and subsequent gene transcription.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by local authorities, researchers can ensure the safe and environmentally responsible disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IN-1130
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of IN-1130, a potent transforming growth factor-β type I receptor kinase (ALK5) inhibitor. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound (CAS 868612-83-3) is a powerful compound that requires careful handling to avoid potential health risks.[1] The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, and causing serious eye irritation. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. All personnel must be trained in the proper use and disposal of the following equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166, NIOSH (US), or equivalent government standards. |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times in the designated work area. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Safe Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage Conditions: Store this compound in a tightly closed container in a dry and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C.
Operational and Disposal Plans
A clear and concise plan for the use and disposal of this compound is essential for operational efficiency and safety.
Experimental Workflow
The following diagram outlines a typical experimental workflow for handling this compound, from preparation to post-experiment cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container for proper disposal.
Signaling Pathway of this compound
This compound is a selective inhibitor of the TGF-β type I receptor kinase, also known as ALK5.[2][3] Understanding its mechanism of action is key to its application in research. The following diagram illustrates the signaling pathway inhibited by this compound.
By providing this detailed guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products themselves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
